molecular formula C8H16O2 B12276677 1-(1-Methoxycyclobutyl)propan-2-ol

1-(1-Methoxycyclobutyl)propan-2-ol

Cat. No.: B12276677
M. Wt: 144.21 g/mol
InChI Key: RDZIADQPUGZTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methoxycyclobutyl)propan-2-ol is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a propan-2-ol chain linked to a 1-methoxycyclobutyl ring, a structure that combines an alcohol functional group with a saturated four-membered carbocycle. This molecular architecture is similar to other researched cyclobutyl derivatives, such as 2-cyclobutylpropan-1-ol and 2-(1-methylcyclopropyl)propan-1-ol , which are often employed as building blocks or intermediates in synthetic chemistry. Compounds with cyclobutane rings and ether linkages are frequently explored in medicinal chemistry for their potential biological activity. For instance, certain propanol derivatives have been investigated as intermediates in the synthesis of potential therapeutic agents, such as IL-17 and IFN-gamma inhibitors for treating autoimmune diseases . Other structurally related alcohol and ether compounds are also studied for their organoleptic properties in fragrance research . Researchers value this compound for its utility in developing novel synthetic pathways and for its potential application in creating more complex molecular entities. The presence of both ether and alcohol functional groups on a carbocyclic framework makes it a versatile intermediate for further chemical modifications, including esterification, etherification, and nucleophilic substitution reactions. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-(1-methoxycyclobutyl)propan-2-ol

InChI

InChI=1S/C8H16O2/c1-7(9)6-8(10-2)4-3-5-8/h7,9H,3-6H2,1-2H3

InChI Key

RDZIADQPUGZTRM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC1)OC)O

Origin of Product

United States
Foundational & Exploratory

Synthesis of 1-(1-Methoxycyclobutyl)propan-2-ol: A Strategic Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 1-(1-methoxycyclobutyl)propan-2-ol (CAS: 1697854-33-3)[1]

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly strained, sterically congested cyclobutane derivatives presents unique challenges in process chemistry. The target molecule, 1[1], features a tertiary methoxy ether adjacent to a secondary alcohol on a propyl chain.

Directly installing a 2-hydroxypropyl chain onto a cyclobutanone core is synthetically impractical; 2-hydroxypropyl organometallic reagents are inherently unstable due to self-quenching unless heavily protected, which inflates the step count. Furthermore, attempting an epoxide ring-opening at a tertiary cyclobutyl center is sterically prohibited and risks acid-catalyzed pinacol-type ring expansions.

The Causality of the Synthetic Design: To bypass these limitations, we deploy an allyl group as a masked 2-hydroxypropyl moiety .

  • Nucleophilic Addition: Allylmagnesium bromide is a sterically slim, highly reactive nucleophile that easily attacks the strained cyclobutanone carbonyl[2].

  • Etherification: The resulting tertiary alcohol is methylated.

  • Oxidative Cleavage/Hydration: A regioselective Wacker-Tsuji oxidation converts the terminal olefin exclusively into a methyl ketone[3].

  • Reduction: A final mild reduction yields the target secondary alcohol.

SyntheticWorkflow Cyclobutanone Cyclobutanone AllylAlcohol 1-allylcyclobutanol Cyclobutanone->AllylAlcohol AllylMgBr (Grignard) AllylEther 1-allyl-1-methoxy cyclobutane AllylAlcohol->AllylEther NaH, MeI (Williamson) Ketone 1-(1-methoxycyclobutyl) propan-2-one AllylEther->Ketone PdCl2, O2 (Wacker) Target 1-(1-methoxycyclobutyl) propan-2-ol Ketone->Target NaBH4 (Reduction)

Fig 1: Four-step synthetic workflow for 1-(1-methoxycyclobutyl)propan-2-ol.

Step-by-Step Experimental Protocols

As a self-validating system, every protocol below includes specific In-Process Controls (IPCs) to ensure reaction completion before proceeding, preventing the carryover of structurally similar impurities.

Step 1: Synthesis of 1-Allylcyclobutan-1-ol

Mechanistic Insight: The sp² to sp³ transition during the Grignard addition relieves the severe Baeyer angle strain of cyclobutanone, making the carbonyl exceptionally electrophilic. We maintain low temperatures (-78 °C) to suppress enolization[2].

  • Reagents: Cyclobutanone (1.0 eq), Allylmagnesium bromide (1.0 M in Et₂O, 1.2 eq), Anhydrous THF.

  • Procedure:

    • Charge a flame-dried, argon-purged flask with cyclobutanone and anhydrous THF (0.5 M concentration). Cool to -78 °C.

    • Add allylmagnesium bromide dropwise via syringe pump over 30 minutes to manage the exothermic addition.

    • Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 1 hour.

  • Self-Validation (IPC): GC-MS analysis of a quenched aliquot should show complete consumption of cyclobutanone (m/z 70) and the appearance of the product peak (m/z 112).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

Step 2: Williamson Etherification (1-Allyl-1-methoxycyclobutane)

Mechanistic Insight: Tertiary alcohols are poor nucleophiles due to intense steric shielding. Standard base catalysis is insufficient; we must use 4[4], forming a highly reactive alkoxide that can attack the unhindered electrophile, methyl iodide (MeI).

  • Reagents: 1-Allylcyclobutan-1-ol (1.0 eq), NaH (60% dispersion in mineral oil, 1.5 eq), Iodomethane (2.0 eq), Anhydrous DMF.

  • Procedure:

    • Suspend NaH in anhydrous DMF at 0 °C under argon.

    • Add 1-allylcyclobutan-1-ol dropwise. Stir for 45 minutes until H₂ evolution ceases.

    • Add MeI dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): TLC (10% EtOAc/Hexane) using KMnO₄ stain. The tertiary alcohol starting material will stain strongly; the ether product will be significantly less polar.

  • Workup: Quench with ice-cold water. Extract heavily with pentane or diethyl ether to avoid extracting DMF. Wash organics with water (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Step 3: Wacker-Tsuji Oxidation to 1-(1-Methoxycyclobutyl)propan-2-one

Mechanistic Insight: The 3[3] is highly regioselective for terminal alkenes. The palladium catalyst coordinates to the olefin, directing nucleophilic attack by water to the more substituted internal carbon (Markovnikov addition), yielding a methyl ketone[5].

WackerCycle Pd2 Pd(II) Catalyst Coord Alkene-Pd(II) Complex Pd2->Coord + Alkene Hydroxypalladation Hydroxypalladation Intermediate Coord->Hydroxypalladation + H2O BetaElim β-Hydride Elimination Hydroxypalladation->BetaElim Product Methyl Ketone Product BetaElim->Product Release Pd0 Pd(0) Species BetaElim->Pd0 Reductive Elim. Cu Cu(I)/Cu(II) Co-catalyst System Pd0->Cu Oxidation Cu->Pd2 O2, H+

Fig 2: Mechanistic catalytic cycle of the Wacker-Tsuji oxidation step.

  • Reagents: 1-Allyl-1-methoxycyclobutane (1.0 eq), PdCl₂ (5 mol%), CuCl (1.0 eq), O₂ balloon (1 atm), DMF/H₂O (7:1).

  • Procedure:

    • Dissolve PdCl₂ and CuCl in the DMF/H₂O mixture. Purge the flask with O₂ gas.

    • Add the olefin substrate slowly at room temperature.

    • Stir vigorously under an O₂ atmosphere for 24 hours.

  • Self-Validation (IPC): FT-IR analysis of a micro-workup sample must show the disappearance of the terminal alkene C=C stretch (~1640 cm⁻¹) and the appearance of a strong ketone C=O stretch (~1715 cm⁻¹).

  • Workup: Filter the mixture through a pad of Celite to remove palladium/copper salts. Extract the filtrate with EtOAc, wash with 1M HCl, then brine. Dry and concentrate.

Step 4: Carbonyl Reduction to Target Compound

Mechanistic Insight: Sodium borohydride (NaBH₄) provides a clean, chemoselective delivery of a hydride to the ketone. The cyclobutane ring and the methoxy ether remain completely inert under these mild, protic conditions.

  • Reagents: 1-(1-Methoxycyclobutyl)propan-2-one (1.0 eq), NaBH₄ (1.2 eq), Methanol.

  • Procedure:

    • Dissolve the ketone in methanol and cool to 0 °C.

    • Add NaBH₄ portion-wise to control hydrogen gas evolution.

    • Stir at 0 °C for 1 hour, then remove the ice bath and stir for 2 hours at room temperature.

  • Self-Validation (IPC): TLC (20% EtOAc/Hexane). The ketone starting material (UV active if derivatized, or stains with 2,4-DNP) converts to a more polar spot (stains strongly with KMnO₄).

  • Workup: Quench carefully with 1M HCl until pH ~5 to destroy excess borohydride. Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate to yield the final target, 1-(1-methoxycyclobutyl)propan-2-ol.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this synthetic route, assuming standard optimization parameters.

StepChemical TransformationKey ReagentsExpected Yield (%)IPC MethodTarget Purity
1 Cyclobutanone → 1-AllylcyclobutanolAllylMgBr, THF85 - 90%GC-MS>95%
2 1-Allylcyclobutanol → 1-Allyl-1-methoxycyclobutaneNaH, MeI, DMF70 - 75%TLC (KMnO₄)>98%
3 1-Allyl-1-methoxycyclobutane → Methyl KetonePdCl₂, CuCl, O₂, H₂O80 - 85%FT-IR>95%
4 Methyl Ketone → Target AlcoholNaBH₄, MeOH90 - 95%TLC / NMR>99%

Overall Expected Yield: ~43 - 54% over 4 linear steps.

References

  • ChemScene. "1697854-33-3 | 1-(1-Methoxycyclobutyl)propan-2-ol - ChemScene." ChemScene.
  • NIH PMC. "Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence." National Institutes of Health.
  • Brainly. "Which of the reactions below are expected to produce the indicated ether in high yield?" Brainly.
  • ACS Omega. "Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2." American Chemical Society.
  • NIH PMC. "A General and Efficient Catalyst System for a Wacker-Type Oxidation Using TBHP as the Terminal Oxidant: Application to Classically Challenging Substrates." National Institutes of Health.

Sources

An In-depth Technical Guide to the Physical Properties of Substituted Cyclobutane Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutane alcohols represent a fascinating and increasingly important class of organic compounds. Their unique strained four-membered ring system, combined with the versatile chemistry of the hydroxyl group, makes them valuable building blocks in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the physical properties of these molecules, offering insights into how their distinct structure influences their behavior and interaction with their environment. A thorough understanding of these properties is critical for applications ranging from drug design, where factors like solubility and hydrogen bonding are paramount, to the synthesis of novel polymers and liquid crystals.[1]

The inherent ring strain of the cyclobutane moiety significantly impacts bond angles, conformational flexibility, and electronic distribution, which in turn dictates the physical characteristics of its derivatives.[2] This document will delve into the stereochemical and conformational nuances of substituted cyclobutane alcohols, followed by a comparative analysis of their fundamental physical properties, including boiling and melting points, solubility, and acidity. Furthermore, we will explore their spectroscopic signatures and provide standardized protocols for the experimental determination of these key physical parameters.

Stereochemistry and Conformational Analysis

The non-planar nature of the cyclobutane ring is a defining feature that governs the three-dimensional arrangement of its substituents and, consequently, its physical properties.

Ring Pucker and its Influence on Substituent Orientation

Unlike a planar square, which would suffer from severe torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate this strain.[3][4][5][6] This results in two distinct, rapidly interconverting puckered conformations. In this conformation, the bond angles are approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons, but this is energetically favorable as it reduces the eclipsing interactions between adjacent C-H bonds.[3][6] Substituents on the ring can occupy either axial or equatorial-like positions, and the energetic preference for one over the other influences the overall conformational equilibrium of the molecule.

Cis/Trans Isomerism and its Impact on Physical Properties

The presence of two or more substituents on the cyclobutane ring gives rise to cis/trans isomerism. These diastereomers often exhibit distinct physical properties. For instance, trans isomers generally have higher melting points than their cis counterparts due to more efficient crystal packing.[7] Conversely, cis isomers may have higher boiling points if intramolecular hydrogen bonding is possible. The relative orientation of substituents also affects the molecule's overall dipole moment, which in turn influences its solubility and other intermolecular interactions.

Intramolecular Hydrogen Bonding in Substituted Cyclobutane Alcohols

In appropriately substituted cis-cyclobutane alcohols, the hydroxyl group can form an intramolecular hydrogen bond with a suitable acceptor group on the same face of the ring. This interaction can have a profound effect on the molecule's conformation and physical properties. For example, intramolecular hydrogen bonding can "lock" the ring in a specific puckered conformation, reducing its conformational flexibility. Spectroscopic techniques, such as infrared (IR) spectroscopy, can provide evidence for intramolecular hydrogen bonding through shifts in the O-H stretching frequency.

Fundamental Physical Properties: A Comparative Analysis

The physical properties of substituted cyclobutane alcohols are a direct consequence of their molecular structure, including the nature and position of substituents, as well as their stereochemistry.

Boiling Point and Melting Point

The boiling and melting points of alcohols are primarily determined by the strength of their intermolecular forces, with hydrogen bonding playing a dominant role.[8] For substituted cyclobutane alcohols, these properties are further modulated by:

  • Molecular Weight: Boiling and melting points generally increase with increasing molecular weight due to stronger van der Waals forces.[8]

  • Branching: Increased branching tends to lower the boiling point due to a decrease in surface area available for intermolecular interactions.[8]

  • Symmetry and Packing: Highly symmetrical molecules, often the trans isomers, tend to have higher melting points because they can pack more efficiently into a crystal lattice.[7]

CompoundSubstituent(s)Boiling Point (°C)Melting Point (°C)
Cyclobutanol-122-124[9]-
Cyclobutanemethanol-CH₂OH143-144[1]-
cis-1,3-Dimethylcyclobutane1,3-di-CH₃66.1[10]-132.62 (estimate)[10]

Note: Data for a wider range of substituted cyclobutane alcohols is sparse in readily available literature, highlighting the specialized nature of this class of compounds.

Solubility

The solubility of substituted cyclobutane alcohols is governed by the "like dissolves like" principle. The polar hydroxyl group allows for hydrogen bonding with polar solvents like water and ethanol, while the nonpolar cyclobutane ring contributes to solubility in organic solvents.[1][9][11][12] The overall solubility profile depends on the balance between the polar and nonpolar regions of the molecule.

  • In Water: Unsubstituted cyclobutanol is partially miscible in water.[9] The introduction of additional polar functional groups can increase water solubility, while larger, nonpolar substituents will decrease it.

  • In Organic Solvents: Substituted cyclobutane alcohols generally exhibit good solubility in common organic solvents such as ethers, alcohols, and aromatic hydrocarbons.[1][9][12]

Acidity (pKa) of the Hydroxyl Group

The acidity of the hydroxyl proton in substituted cyclobutane alcohols is influenced by the electronic effects of the substituents on the ring. Electron-withdrawing groups will increase the acidity (lower the pKa) by stabilizing the resulting alkoxide ion, while electron-donating groups will have the opposite effect. The strained nature of the cyclobutane ring itself can also influence the acidity compared to acyclic alcohols.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of substituted cyclobutane alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton chemical shifts in cyclobutanes are sensitive to the puckered conformation and the electronic environment of the substituents. Protons in different stereochemical environments (axial vs. equatorial, cis vs. trans) will exhibit distinct chemical shifts and coupling constants.[13] For unsubstituted cyclobutane, the protons appear as a single peak around 1.96 ppm due to rapid ring inversion. In cyclobutanol, the proton attached to the hydroxyl-bearing carbon appears at approximately 4.23 ppm.[14]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclobutane ring are also influenced by ring strain and substitution.[15][16][17][18] The carbon bearing the hydroxyl group in cyclobutanol, for example, is deshielded and appears further downfield compared to the other ring carbons. Unsubstituted cyclobutane shows a single resonance at about 22.4 ppm.[19]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the hydroxyl group and probing for hydrogen bonding.

  • O-H Stretching: Alcohols typically show a strong, broad absorption in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations.[20][21] The broadness of this peak is a result of intermolecular hydrogen bonding.[20][21] A sharper peak around 3600 cm⁻¹ may indicate a non-hydrogen-bonded (free) hydroxyl group, which can be observed in dilute solutions or in cases of intramolecular hydrogen bonding.

  • C-O Stretching: A strong C-O stretching absorption is also present in the fingerprint region, typically between 1050-1260 cm⁻¹.[20][21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of substituted cyclobutane alcohols. The fragmentation of the cyclobutane ring can lead to characteristic ions that aid in structure determination.

Experimental Protocols for Physical Property Determination

Accurate and reproducible determination of physical properties is essential for the characterization of novel substituted cyclobutane alcohols.

Protocol for Melting Point Determination

The capillary method is a standard technique for determining the melting point of a solid compound.[22][23]

  • Sample Preparation: Ensure the sample is finely powdered and completely dry.[22] Load the sample into a capillary tube to a height of 2.5-3.5 mm.[24]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[23]

  • Heating and Observation: If the approximate melting point is known, heat rapidly to about 20-30°C below the expected temperature.[24][25][26] Then, decrease the heating rate to 1-2°C per minute.[24][26]

  • Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[25]

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for measuring thermodynamic solubility.[27][28]

  • Preparation: Add an excess amount of the solid substituted cyclobutane alcohol to a flask containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).[27][29]

  • Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (typically 18-24 hours or more) to ensure equilibrium is reached.[29][30][31]

  • Phase Separation: After agitation, allow the suspension to settle.[27] Separate the undissolved solid from the saturated solution by centrifugation or filtration.[28]

  • Analysis: Accurately dilute a known volume of the saturated solution and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or spectrophotometry.[28]

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a common method for determining the pKa of ionizable compounds.[28][32]

  • Solution Preparation: Prepare a solution of the substituted cyclobutane alcohol of known concentration in a suitable solvent (e.g., water or a water-organic solvent mixture).

  • Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a calibrated burette to add a standard solution of a strong base (e.g., NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at which half of the alcohol has been neutralized (the midpoint of the titration curve).

Conclusion: Structure-Property Relationships and Future Directions

The physical properties of substituted cyclobutane alcohols are intricately linked to their unique four-membered ring structure, stereochemistry, and the nature of their substituents. The interplay of ring strain, conformational preferences, and intermolecular forces dictates their behavior in both solid and solution phases. While this guide provides a foundational understanding, further research is needed to expand the database of physical properties for a wider range of substituted cyclobutane alcohols. Such data will be invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.
  • Cyclobutanol - general description and application. Georganics.
  • Shake-Flask Solubility Assay. Enamine.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024.
  • Melting Point Determination. Lambda.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. 2018.
  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
  • Understanding Cyclobutanemethanol (CAS 4415-82-1): Properties, Uses, and Procurement. NINGBO INNO PHARMCHEM CO.,LTD. 2025.
  • Conformational analysis of cycloalkanes. SciSpace. 2015.
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. 2011.
  • 4.5: Conformations of Cycloalkanes. Chemistry LibreTexts. 2023.
  • Measuring the Melting Point. Westlab. 2023.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. 2024.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. 2022.
  • 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE. Thai Herbal Pharmacopoeia.
  • CAS 4415-82-1: Cyclobutanemethanol. CymitQuimica.
  • Cyclobutane, 1,3-dimethyl-, cis-. lookchem.
  • The effect of ring strain on 13C chemical shifts. Monash University. 1979.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. 2022.
  • pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. 2021.
  • 13C NMR.
  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Benchchem.
  • Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. 2021.
  • 3 Trends That Affect Boiling Points. Master Organic Chemistry. 2026.
  • 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform.
  • 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry.
  • Cyclobutanol(2919-23-5) 1H NMR spectrum. ChemicalBook.
  • Cyclobutanol. PubChem.
  • An In-depth Technical Guide on the Solubility of Cyclobutanecarbonyl Isothiocyanate in Organic Solvents. Benchchem.
  • 13C NMR Spectroscopy.
  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. 2024.
  • Cyclobutane. Wikipedia.
  • Solved Part C Infrared (read TOC Chapter 21)The ir spectra. Chegg.com. 2018.
  • Quantum Chemical Analysis of the pKa's of Alcohols and a Cellular Automata Model for the Distribution of Gases in the Earth. CORE Scholar. 2011.
  • Summary of C13-NMR Interpretation.
  • Cyclobutanol. National Institute of Standards and Technology.
  • Chemical Properties of cyclobutane, 1,2-dimethyl-, trans- (CAS 15679-02-4). Cheméo.
  • Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. The Journal of Organic Chemistry.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. 2024.
  • Cyclobutanol. National Institute of Standards and Technology.
  • Boiling/melting points of cyclohexane and cycloheptane. Chemistry Stack Exchange. 2015.
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. ACS Publications. 2023.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. CER. 2013.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. 2010.
  • cyclobutanol, 2919-23-5. The Good Scents Company.
  • Alkane. Wikipedia.

Sources

Advanced Synthetic Modalities for Functionalized Propan-2-ol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized propan-2-ols—most notably 1-amino-propan-2-ol (isopropanolamine) and 1,1,1-trifluoro-2-propanol—are indispensable chiral building blocks in modern pharmacophores. They form the core structural motifs of β -adrenergic antagonists (beta-blockers), antiretrovirals, and advanced neuromodulators. For drug development professionals and process chemists, the synthesis of these molecules demands strict control over chemo-, regio-, and stereoselectivity.

This whitepaper critically evaluates the three most robust synthetic architectures for functionalized propan-2-ols: Transition-Metal Catalyzed Asymmetric Hydrogenation , Regioselective Epoxide Ring-Opening , and Biocatalytic Asymmetric Reduction . By analyzing the mechanistic causality behind these methods, this guide provides self-validating protocols designed for high-fidelity scale-up.

Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Causality & Catalyst Design

The asymmetric hydrogenation of functionalized ketones (e.g., α -amino ketones or 1,1,1-trifluoroacetone) has historically been challenging due to the inertness of simple ketones compared to olefins. The breakthrough in this space was the development of Noyori’s metal-ligand bifunctional catalysts, specifically RuCl2​(BINAP)(1,2-diamine) complexes[1].

Unlike traditional inner-sphere mechanisms that require substrate coordination to the metal center, these bifunctional catalysts operate via an outer-sphere mechanism . The presence of the NH2​ moiety in the diamine ligand is crucial; it acts as a hydrogen-bond donor, stabilizing the transition state and facilitating a concerted transfer of a hydride from ruthenium and a proton from the amine directly to the carbonyl group[2]. This architectural engineering allows for the practical asymmetric hydrogenation of base-sensitive substrates like 1,1,1-trifluoroacetone with exceptional enantiomeric excess (ee)[3].

Quantitative Performance Data

The table below summarizes the performance metrics of benchmark catalytic systems for functionalized propan-2-ol precursors.

Synthetic RouteSubstrateCatalyst / ReagentS/C RatioYield (%)ee (%)
Bifunctional Hydrogenation 1,1,1-Trifluoroacetone RuCl2​(BINAP)(diamine) 10,000 - 30,000>95>98
Dynamic Kinetic Resolution α -Alkyl- β -keto ester Ru(II)-DIPSkewphos 5,000>98>99
Microwave Aminolysis Propylene Oxide + NH3​ None (Microwave)N/A85-95N/A*
Biocatalytic Reduction α -Amino KetoneKetoreductase (KRED)N/A>99>99

*Stereoretentive process; ee depends entirely on the starting epoxide.

Protocol: High-Pressure Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone

This protocol is designed as a self-validating system to ensure the exclusion of moisture and oxygen, which degrade the active Ru-hydride species.

  • Catalyst Activation: In an argon-filled glovebox, dissolve the precatalyst RuCl2​(BINAP)(diamine) in anhydrous, degassed 2-propanol. Causality: 2-propanol acts as both solvent and a mild base under base-free conditions to generate the active Ru-hydride species.

  • Substrate Loading: Transfer the catalyst solution to a high-pressure stainless-steel autoclave. Add 1,1,1-trifluoroacetone to achieve a Substrate-to-Catalyst (S/C) molar ratio of 10,000[3].

  • Pressurization: Seal the autoclave, purge three times with high-purity H2​ gas, and pressurize to 40–80 bar.

  • Reaction Execution: Heat the vessel to 40–60 °C under vigorous stirring for 12–24 hours.

  • Validation & Workup: Cool the reactor to ambient temperature and carefully vent the H2​ . Analyze an aliquot via chiral Gas Chromatography (GC) to validate conversion (>95%) and enantiomeric excess (>98%). Isolate the (S)-1,1,1-trifluoro-2-propanol via fractional distillation.

Regio- and Stereoselective Epoxide Ring-Opening

Mechanistic Causality & Regiocontrol

The synthesis of 1-amino-propan-2-ol derivatives frequently relies on the nucleophilic ring-opening of terminal epoxides (e.g., propylene oxide or glycidyl ethers)[4]. The regioselectivity of this transformation is dictated by the competition between steric hindrance and electronic activation.

Under neutral or basic conditions, the reaction proceeds via an SN​2 mechanism where the amine nucleophile attacks the less sterically hindered terminal carbon, yielding the desired 1-amino-propan-2-ol. Conversely, under strong Lewis acidic conditions, the epoxide oxygen is activated, shifting the transition state to an SN​1 -like character where the nucleophile attacks the more substituted carbon (capable of bearing a partial positive charge), leading to 2-amino-propan-1-ol byproducts. To maximize the yield of the 1-amino derivative, microwave-assisted, catalyst-free conditions or large-pore zeolite catalysts (using propylene carbonate as a safer epoxide surrogate) are highly favored[5][6].

G Substrate Terminal Epoxide (e.g., Propylene Oxide) PathA Sterically Driven SN2 (Less Hindered C) Substrate->PathA Neutral/Basic PathB Electronically Driven (More Hindered C) Substrate->PathB Lewis Acidic Nucleophile Amine Nucleophile (NH3 or R-NH2) Nucleophile->PathA Nucleophile->PathB ProdA 1-Amino-propan-2-ol (Major Product) PathA->ProdA Regioselective ProdB 2-Amino-propan-1-ol (Minor/Trace) PathB->ProdB

Caption: Regioselectivity logic in epoxide ring-opening pathways based on steric vs. electronic control.

Protocol: Microwave-Assisted Synthesis of 1-Aminopropan-2-ols

This protocol utilizes microwave irradiation to bypass the need for hazardous Lewis acids, ensuring strict regiocontrol.

  • Reagent Preparation: In a microwave-safe quartz vessel, combine the terminal epoxide and the primary/secondary amine in a 1:1.2 molar ratio. Causality: A slight excess of amine minimizes the formation of bis-alkylated tertiary amine byproducts.

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer at 100 °C for 15–30 minutes[5].

  • Workup: Cool the vessel to room temperature. Remove the unreacted amine under reduced pressure (using a rotary evaporator or high-vacuum manifold).

  • Validation: Analyze the crude mixture via 1H NMR. The presence of a multiplet at ~3.8 ppm (CH-OH) and the absence of a signal at ~3.5 ppm ( CH2​ -OH) validates >95% regioselectivity for the 1-amino-propan-2-ol isomer.

Biocatalytic Asymmetric Reduction

Mechanistic Causality & Enzyme Dynamics

Biocatalysis has emerged as a premier technology for synthesizing active pharmaceutical ingredients (APIs) due to its unparalleled chemo-, regio-, and enantioselectivity under ambient conditions[7]. For the synthesis of chiral 1-amino-propan-2-ols, Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) are deployed to catalyze the asymmetric reduction of prochiral α -amino ketones[8].

The causality of KRED efficiency lies in the highly constrained geometry of the enzyme's active site, which forces the prochiral ketone into a single orientation. The hydride transfer from the reduced nicotinamide cofactor ( NADPH ) occurs strictly to one face of the carbonyl. Because cofactors are prohibitively expensive in stoichiometric amounts, an enzymatic recycling system is mandated. Isopropanol is typically used as a sacrificial hydride donor, driving the equilibrium forward while generating volatile acetone as the sole byproduct.

G Ketone Prochiral a-Amino Ketone (Substrate) KRED Ketoreductase (KRED) Enzyme Ketone->KRED Binds Active Site Alcohol (S)- or (R)-1-Amino-propan-2-ol KRED->Alcohol Asymmetric Reduction NADP NADP+ KRED->NADP IPA Isopropanol (Sacrificial Donor) NADP->IPA Cofactor Recycling NADPH NADPH + H+ NADPH->KRED Hydride Transfer IPA->NADPH ADH/KRED Acetone Acetone (Volatile Byproduct) IPA->Acetone

Caption: Biocatalytic asymmetric reduction workflow featuring in-situ NADPH cofactor recycling.

Protocol: Biocatalytic Reduction of α -Amino Ketones

This protocol establishes a self-sustaining enzymatic cycle for maximum atom economy.

  • Buffer & Cofactor Setup: Prepare 100 mL of a 100 mM potassium phosphate buffer (pH 7.0). Dissolve 1 mM NADP+ and add 10% (v/v) isopropanol. Causality: The pH must be strictly maintained to prevent enzyme denaturation and to optimize the protonation state of the active site residues.

  • Biocatalyst Addition: Add 10 mg of the engineered KRED powder per mmol of substrate.

  • Substrate Introduction: Slowly add the prochiral α -amino ketone substrate to the buffered solution.

  • Incubation: Stir the biphasic or homogeneous mixture at 30 °C for 24 hours in an open-air or loosely capped vessel to allow acetone evaporation, which thermodynamically drives the reaction to completion.

  • Validation & Extraction: Quench the reaction by adjusting the pH to 10 (to free-base the amine) and extract with ethyl acetate. Dry the organic layer over Na2​SO4​ . Validate the enantiomeric purity via chiral HPLC (>99% ee is standard).

Conclusion

The synthesis of functionalized propan-2-ols has transitioned from classical, waste-heavy kinetic resolutions to highly elegant, atom-economical asymmetric methodologies. Whether leveraging the outer-sphere dynamics of Noyori's ruthenium complexes, the strict steric control of microwave-assisted epoxide aminolysis, or the exquisite pocket-geometry of engineered ketoreductases, process chemists now possess a versatile toolkit to access these critical pharmaceutical intermediates with near-perfect fidelity.

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Exploring the Chemical Space of Cyclobutane Ethers

Abstract

The cyclobutane motif, particularly in the form of its ether derivatives such as oxetanes, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry and drug design.[1][2][3][4] This guide provides a comprehensive exploration of the chemical space of cyclobutane ethers, offering in-depth technical insights for researchers, scientists, and drug development professionals. We will delve into the nuanced synthetic strategies required to access these strained ring systems, elucidate their unique reactivity profiles, and showcase their transformative applications in shaping the properties of bioactive molecules. This document moves beyond a mere recitation of facts to provide a causal understanding of experimental choices, grounded in authoritative scientific literature.

The Allure of the Strained Ring: Why Cyclobutane Ethers?

The four-membered ring of cyclobutane ethers presents a fascinating paradox. Its inherent ring strain, approximately 26.3 kcal/mol, might suggest instability; however, this strain energy is the very source of its unique chemical and physical properties.[4][5][6][7] Unlike their more flexible five- and six-membered counterparts, cyclobutanes possess a puckered, three-dimensional structure that offers distinct advantages in drug design.[4][5][6][8]

The incorporation of an oxygen atom to form a cyclobutane ether, most commonly an oxetane, further enriches this chemical space. The oxetane ring is not merely a passive scaffold; it actively modulates the physicochemical properties of a molecule.[1][3][9][10] It is recognized as a versatile tool for enhancing aqueous solubility, improving metabolic stability, and fine-tuning the basicity of nearby functional groups.[2][3][9][10]

Bioisosteric Replacement and Physicochemical Modulation

A primary application of the oxetane moiety is as a bioisostere for commonly encountered functional groups in drug candidates.[1][2][10][11]

  • gem-Dimethyl and Carbonyl Group Surrogate: The oxetane ring can serve as a polar replacement for gem-dimethyl groups and as a surrogate for carbonyl groups.[1][2][9][11][12] This substitution can lead to significant improvements in aqueous solubility and metabolic stability by introducing polarity and blocking metabolically labile C-H bonds.[10][12][13]

  • Tuning Lipophilicity and Basicity: The introduction of an oxetane can predictably decrease lipophilicity (LogD) and modulate the pKa of adjacent amines due to the inductive electron-withdrawing effect of the ether oxygen.[1][9][10] An oxetane placed alpha to an amine, for instance, can lower its pKa by approximately 2.7 units, a useful strategy for mitigating issues associated with high basicity.[10]

The following table summarizes the impact of oxetane incorporation on key physicochemical properties.

PropertyImpact of Oxetane IncorporationRationale
Aqueous Solubility Generally IncreasedIntroduction of a polar ether linkage and disruption of crystal packing due to the 3D structure.[9][10]
Lipophilicity (LogD) Generally DecreasedReplacement of nonpolar groups (e.g., gem-dimethyl) with a more polar motif.[9][10]
Metabolic Stability Often ImprovedThe oxetane ring can block sites of metabolism and redirect metabolic pathways away from cytochrome P450 enzymes.[2]
Basicity (pKa) of Proximal Amines Significantly ReducedThe strong electron-withdrawing effect of the oxetane oxygen atom.[1][10]

Navigating the Synthetic Landscape: Accessing Cyclobutane Ethers

The construction of the strained four-membered ring of cyclobutane ethers requires specialized synthetic strategies. The choice of method is dictated by the desired substitution pattern and the available starting materials.

The Paternò-Büchi Reaction: A Photochemical Cornerstone

The most prominent and versatile method for the synthesis of oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene.[12][14][15][16][17] This reaction, first reported by Emanuele Paternò in 1909 and later fully characterized by George Büchi, involves the excitation of the carbonyl compound to its triplet state, followed by addition to the alkene to form a diradical intermediate that subsequently cyclizes to the oxetane.[14][16][18]

Paternò_Büchi_Mechanism

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the electronic nature of the reactants and the stability of the intermediate diradical.[18][19] Recent advancements have seen the development of enantioselective variants using chiral photocatalysts, opening avenues for the asymmetric synthesis of complex oxetanes.[20][21][22]

Experimental Protocol: Synthesis of a Spirocyclic Oxetane via Paternò-Büchi Reaction

This protocol is adapted from the work of Coote and coworkers for the synthesis of functionalized spirocyclic oxetanes.[12][23]

Materials:

  • Cyclic ketone (e.g., cyclohexanone)

  • Maleic anhydride

  • p-Xylene

  • Acetonitrile (MeCN), anhydrous

  • Photoreactor equipped with a suitable UV lamp (e.g., 300 nm)

  • Standard laboratory glassware

  • Reagents for subsequent ring-opening and functionalization (e.g., an alcohol, DCC)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve maleic anhydride (1.0 mmol) and p-xylene (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Addition of Ketone: Add the cyclic ketone (3.0 mmol) to the solution. The use of excess ketone helps to favor the desired reaction over alkene dimerization.[12]

  • Photochemical Reaction: Place the reaction vessel in the photoreactor and irradiate with UV light at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the spirocyclic oxetane anhydride.

  • Subsequent Functionalization: The resulting anhydride can be further elaborated. For example, nucleophilic ring-opening with an alcohol followed by esterification can provide access to a diverse range of functionalized spirocyclic oxetanes.[12]

Alternative Synthetic Routes

While the Paternò-Büchi reaction is a powerful tool, other methods offer access to different substitution patterns and are suitable for specific substrates.

  • Williamson Etherification: Intramolecular cyclization of a 1,3-halohydrin or a related substrate under basic conditions is a classic method for forming the oxetane ring. This approach is particularly useful for the synthesis of simpler, less substituted oxetanes.

  • Ring Expansion and Contraction: Ring expansion of epoxides and ring contraction of five-membered rings, such as γ-lactones, can also yield oxetanes.[20] These methods often provide access to unique and complex structures.

  • C-H Insertion Reactions: Rhodium-catalyzed C-H insertion reactions of diazo compounds have been developed for the synthesis of spiro-oxetanes.[11]

Synthetic_Approaches

Reactivity of Cyclobutane Ethers: Harnessing Ring Strain

The inherent strain in the cyclobutane ether ring dictates its reactivity. Ring-opening reactions are a common and synthetically useful transformation, providing access to a variety of functionalized acyclic compounds.[24][25]

Acid-Catalyzed Ring Opening

Under acidic conditions, the ether oxygen of a cyclobutane ether can be protonated, making the ring susceptible to nucleophilic attack. The regioselectivity of the ring opening is dependent on the substitution pattern and the nature of the nucleophile. For 3,3-disubstituted oxetanes containing an internal nucleophile, ring-opening can occur readily under acidic conditions.[9]

Thermal and Photochemical Ring Opening

Thermal and photochemical conditions can also induce the ring opening of cyclobutane ethers, often leading to different products than those obtained under acidic conditions.[24][26][27] These reactions can proceed through concerted or stepwise mechanisms, depending on the specific substrate and reaction conditions.

Applications in Drug Discovery: A Paradigm Shift

The strategic incorporation of cyclobutane ethers, particularly oxetanes, has become a powerful tactic in modern drug discovery.[1][3][9] Their ability to impart favorable physicochemical properties has led to their inclusion in a number of FDA-approved drugs and clinical candidates.[1][2]

Drug_Discovery_Impact

In the case of the Bruton's tyrosine kinase (Btk) inhibitor fenebrutinib, the introduction of an oxetane motif was crucial in lowering the pKa of a piperazine ring, which in turn helped to overcome hepatotoxicity issues observed in earlier analogues.[1][9] This exemplifies how the seemingly subtle change of incorporating an oxetane can have a profound impact on the overall profile of a drug candidate.

Future Perspectives

The exploration of the chemical space of cyclobutane ethers is far from complete. The development of new, more efficient, and stereoselective synthetic methods will continue to be a major focus. As our understanding of the intricate interplay between the three-dimensional structure of these rings and their biological activity deepens, we can expect to see the emergence of novel drug candidates with improved efficacy and safety profiles. The continued investigation of the reactivity of these strained systems will also undoubtedly uncover new and exciting transformations for applications in organic synthesis and materials science.

References

  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 195-198. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12337-12366. [Link]

  • Cheminform. (2017). Synthesis of Functionalized Spiro-Oxetanes for Combinatorial Chemistry. ChemInform, 48(49). [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-145. [Link]

  • Sun, D., Hubig, S. M., & Kochi, J. K. (2000). Oxetanes from [2+2] Cycloaddition of Stilbenes to Quinone via Photoinduced Electron Transfer. The Journal of Organic Chemistry, 65(23), 7757-7764. [Link]

  • D'Auria, M. (2011). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 16(5), 3744-3773. [Link]

  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Synthesis of oxetanes from alkenes under photochemical irradiation. ResearchGate. [Link]

  • RSC Publishing. (2015). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry, 13(22), 6225-6232. [Link]

  • PubMed Central (PMC). (2011). Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes. National Institutes of Health. [Link]

  • Nature. (2022). Cyclobutanes in medicinal chemistry A) and decarboxylative conjugate radical addition B). Nature. [Link]

  • PubMed Central (PMC). (2021). Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. [Link]

  • PubMed Central (PMC). (2024). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. National Institutes of Health. [Link]

  • Journal of the American Chemical Society. (2024). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Organic Chemistry Portal. [Link]

  • Scribd. (n.d.). Paterno Buchi Reaction. Scribd. [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University. [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. Wikipedia. [Link]

  • ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]

  • PubMed. (2015). Cyclobutane Synthesis and Fragmentation. A Cascade Route to the Lycopodium Alkaloid (-)-Huperzine A. PubMed. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-145. [Link]

  • ETH Research Collection. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. ETH Zurich. [Link]

  • ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • The Open Medicinal Chemistry Journal. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Open. [Link]

  • PubMed Central (PMC). (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. National Institutes of Health. [Link]

  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Scribd. [Link]

  • Wikipedia. (n.d.). Bicyclobutane. Wikipedia. [Link]

  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2057-2075. [Link]

  • Introduction to Organic Chemistry. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. University of Calgary. [Link]

  • ACS Publications. (2018). Three-Component Ring-Opening Reactions of Cyclic Ethers, α-Diazo Esters, and Weak Nucleophiles under Metal-Free Conditions. The Journal of Organic Chemistry, 83(23), 14357-14365. [Link]

  • SciSpace. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

  • SlideShare. (n.d.). Cycloalkanes. SlideShare. [Link]

  • ResearchGate. (2015). Conformational analysis of cycloalkanes. ResearchGate. [Link]

  • ResearchGate. (2012). Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 2.11 Conformations of Cycloalkanes. Cengage. [Link]

  • Royal Society of Chemistry. (2022). Heteroannulation of bicyclobutane derivatives via Au-catalyzed hydration to enol ethers and intramolecular cyclization giving spirocyclobutane compounds. Chemical Communications, 58(56), 7801-7804. [Link]

  • Scribd. (n.d.). Electrocyclic Ring-Opening of Cyclobutenes. Scribd. [Link]

  • IRIS. (2020). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐. University of Ljubljana. [Link]

  • Master Organic Chemistry. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]

  • ResearchGate. (2021). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. ResearchGate. [Link]

  • ACS Publications. (2024). Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes. Organic Letters. [Link]

Sources

Methodological & Application

Application Note: Analytical Methods for 1-(1-Methoxycyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1-(1-Methoxycyclobutyl)propan-2-ol (CAS: 1697854-33-3)[1] Molecular Formula: C₈H₁₆O₂ | Molecular Weight: 144.21 g/mol [1]

Executive Summary & Analytical Causality

1-(1-Methoxycyclobutyl)propan-2-ol is a specialized aliphatic ether-alcohol utilized as a fine chemical building block in pharmaceutical synthesis[1]. From an analytical perspective, this molecule presents three distinct challenges that dictate the selection of orthogonal analytical methodologies:

  • Lack of a UV Chromophore: The molecule consists entirely of saturated sp3 carbons, lacking any conjugated π -systems or aromatic rings. Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is virtually blind to it[2]. To quantify this compound and its non-volatile impurities, Charged Aerosol Detection (CAD) is required[3].

  • Semi-Volatility & Thermal Stability: With a relatively low molecular weight and an aliphatic backbone, the compound is highly amenable to vaporization. This makes Gas Chromatography-Mass Spectrometry (GC-MS) the premier technique for structural confirmation, volatile impurity profiling, and residual solvent analysis[4].

  • Stereocenter at C2: The secondary alcohol resides on a chiral carbon. Because enantiomers can exhibit drastically different pharmacokinetic profiles, assessing enantiomeric excess ( ee ) via Chiral Chromatography is a mandatory regulatory requirement in drug development.

This application note details self-validating protocols for the comprehensive analysis of 1-(1-methoxycyclobutyl)propan-2-ol, synthesizing field-proven principles from OSHA monitoring guidelines and advanced pharmaceutical assay development.

Volatile Profiling: GC-MS & GC-FID Protocol

Gas Chromatography (GC) is the method of choice for assessing the purity of volatile aliphatic alcohols. While Flame Ionization Detection (FID) provides an excellent linear dynamic range for quantitation, Mass Spectrometry (MS) is critical for identifying unknown impurities.

Causality of Method Design

Aliphatic alcohols often exhibit very weak or completely absent molecular ions ( M+∙ ) under standard 70 eV Electron Impact (EI) ionization[5]. Instead, they readily undergo α -cleavage or lose water ( M−18 )[5]. Therefore, identification relies heavily on fragmentation patterns and retention index matching against internal standards[6]. The sample preparation is adapted from OSHA Method 99 (designed for the structurally similar 1-methoxy-2-propanol), utilizing a highly volatile extraction solvent system of methylene chloride and methanol[7].

Workflow Visualization

GCMS_Workflow SamplePrep Sample Prep (DCM/MeOH 95:5) Injection Split Injection (250°C, 20:1 Ratio) SamplePrep->Injection Separation Capillary GC (DB-5MS Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Quadrupole MS (m/z 35-300) Ionization->Detection

Caption: GC-MS workflow for the volatile impurity profiling of 1-(1-methoxycyclobutyl)propan-2-ol.

Protocol & Instrumental Parameters

Table 1: Optimized GC-MS/FID Parameters

ParameterSetting / ValueMechanistic Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl stationary phase offers optimal retention for semi-polar ether-alcohols with low column bleed[6].
Carrier Gas Helium, 1.0 mL/minProvides optimal linear velocity and efficiency for the MS vacuum system.
Injection 1.0 µL, Split ratio 20:1, 250°CSplit injection prevents column overloading by the high-concentration Active Pharmaceutical Ingredient (API).
Oven Program 60°C (1 min) 15°C/min to 280°CIsothermal hold focuses the analyte band; the ramp ensures elution of high-boiling synthetic byproducts.
Ionization EI, 70 eVStandardized energy required for reproducible fragmentation and library matching[6].

Self-Validating System Suitability Test (SST): Prior to sample analysis, inject a resolution mixture containing 1-(1-methoxycyclobutyl)propan-2-ol and an internal standard (e.g., camphor or 1-methoxy-2-propanol[6][7]). The system is validated only if the resolution ( Rs​ ) between the two peaks is ≥2.0 , and the peak area precision (%RSD) over 5 replicate injections of the standard is ≤2.0% .

Non-Volatile Profiling & Assay: HPLC-CAD Protocol

For non-volatile impurities, degradation products, or formulations where GC is unsuitable, HPLC must be employed. Because 1-(1-methoxycyclobutyl)propan-2-ol lacks a chromophore, Charged Aerosol Detection (CAD) is utilized as a universal, mass-sensitive detector[2][3].

Causality of Method Design

CAD operates by nebulizing the column eluate, evaporating the mobile phase, and applying a positive charge to the remaining analyte particles via a corona discharge[8]. The measured electrometer current is directly proportional to the analyte mass[3]. Crucial Constraint: The mobile phase must be strictly composed of volatile solvents and buffers (e.g., formic acid, ammonium formate). Any non-volatile salts (like phosphate buffers) will precipitate during the evaporation step, causing massive background noise and detector fouling[3]. Furthermore, because CAD response is inherently non-linear, a power transformation function (typically ~1.6) must be applied to linearize the calibration curve over a wide dynamic range[2][9].

Workflow Visualization

CAD_Mechanism Eluate HPLC Eluate (Volatile Buffer Only) Nebulization Nebulization (N2 Carrier Gas) Eluate->Nebulization Evaporation Evaporation Tube (35°C, Aerosol Formation) Nebulization->Evaporation Charging Corona Discharge (Ion Collision) Evaporation->Charging Electrometer Electrometer (Current Measurement) Charging->Electrometer

Caption: Charged Aerosol Detection (CAD) mechanism for the quantitation of non-chromophoric analytes.

Protocol & Instrumental Parameters

Table 2: Optimized HPLC-CAD Parameters

ParameterSetting / ValueMechanistic Rationale
Column Core-shell C18 (150 × 4.6 mm, 2.6 µm)Core-shell technology provides high theoretical plates without extreme backpressures[8].
Mobile Phase A 0.1% Formic Acid in MS-grade H₂OStrictly volatile additive to prevent CAD background noise and detector fouling[3].
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier; provides gradient elution strength.
Gradient 5% B to 95% B over 20 minSweeps the column of both polar degradation products and highly lipophilic impurities.
CAD Evaporator Temp 35°COptimized for semi-volatile compounds to prevent analyte loss during droplet desolvation[2][9].
Power Function 1.6Mathematically linearizes the sigmoidal CAD response curve for accurate quantitation[2][9].

Self-Validating System Suitability Test (SST): Prepare a Limit of Quantitation (LOQ) standard at 0.05% of the nominal API concentration. The system is validated if the Signal-to-Noise (S/N) ratio of the LOQ injection is ≥10 , and the calibration curve yields a correlation coefficient ( R2 ) of ≥0.999 using a weighted ( 1/X2 ) least squares regression[9].

Stereochemical Profiling: Chiral Chromatography

1-(1-Methoxycyclobutyl)propan-2-ol contains a chiral center at the C2 position of the propyl chain. To separate the (R)- and (S)-enantiomers, a Chiral Stationary Phase (CSP) is required.

Methodological Approach:

  • Chiral GC: Utilizing a derivatized β -cyclodextrin capillary column. The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavity. Differences in the binding energies of these complexes result in baseline resolution of the enantiomers.

  • Validation Metric: The method is considered self-validating if the resolution ( Rs​ ) between the (R)- and (S)-enantiomer peaks is ≥1.5 , ensuring accurate integration for enantiomeric excess ( ee ) calculations.

References

  • OSHA Method 99: 1-Methoxy-2-propanol (1M2P), 2-methoxy-1-propanol (2M1P), and related acetates. Source: Occupational Safety and Health Administration / Keika Ventures URL:[Link]

  • HWI Group: Charged Aerosol Detection in Pharmaceutical Analysis. Source: HWI Pharma Services URL:[Link]

  • LabRulez LCMS: An Improved Global Method for the Quantitation and Characterization of Lipids by High Performance Liquid Chromatography and Corona Charged Aerosol Detection. Source: LabRulez URL:[Link]

  • PubMed / J Pharm Biomed Anal: A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Source: National Institutes of Health (NIH) URL:[Link]

  • Memphis University: The Structure Determination of Organic Compounds by Gas Chromatography/Mass Spectrometry (Aliphatic Alcohols). Source: University of Memphis Chemistry Department URL:[Link]

  • MDPI: Profiling Croatian Whisky Using GC/MS-MS and UHPLC-QTOF (Analysis of Aliphatic Alcohols). Source: MDPI Foods URL:[Link]

  • Molnár-Institute: Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Source: Molnár-Institute for Applied Chromatography URL:[Link]

Sources

purification techniques for 1-(1-methoxycyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for 1-(1-Methoxycyclobutyl)propan-2-ol

Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Focus: Primary Recovery, Orthogonal Chromatography, and Chiral Resolution

Introduction & Physicochemical Profiling

1-(1-Methoxycyclobutyl)propan-2-ol (CAS: 1697854-33-3) is a highly specialized aliphatic building block increasingly utilized in the synthesis of advanced therapeutics, including NLRP3 inhibitors and WEE1 degraders. Structurally, it features a strained cyclobutane ring, a sterically hindered tertiary methyl ether, and a secondary alcohol possessing a chiral center.

These structural motifs present unique purification challenges. The strained four-membered cyclobutane ring is susceptible to thermal ring-opening (cycloreversion) at elevated temperatures, making standard atmospheric distillation risky[1]. Furthermore, the secondary alcohol readily forms hydrogen bonds, making the compound hygroscopic and prone to co-eluting with protic impurities. Because the C2 position of the propyl chain is a stereocenter, isolating the specific (R) or (S) enantiomer is critical for pharmacological applications where stereochemistry dictates target binding affinity.

Table 1: Physicochemical Properties & Purification Parameters

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Formula C8H16O2Low molecular weight; volatile nature dictates distillation as a primary recovery step.
Molecular Weight 144.21 g/mol Amenable to Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).
Boiling Point (Est.) ~180–195 °C (Atmospheric)Requires vacuum distillation to prevent thermal degradation of the cyclobutane ring.
LogP (Est.) 1.2 – 1.6Moderately lipophilic; ideal for normal-phase silica gel chromatography.
Chromophore Activity Negligible (No conjugated π -system)UV detection is ineffective; requires ELSD or RI detectors for chromatographic monitoring.

Primary Recovery: Vacuum Fractional Distillation

Expertise & Causality: Direct atmospheric distillation of cyclobutane derivatives often leads to thermal decomposition or dehydration of the secondary alcohol to form an alkene. By applying a high vacuum, the boiling point is significantly depressed, allowing for the safe isolation of thermally sensitive cyclobutane compounds from high-molecular-weight tars and organometallic residues[2].

Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a short-path fractional distillation apparatus equipped with a Vigreux column to ensure adequate theoretical plates for separating close-boiling impurities (e.g., unreacted cyclobutanone).

  • Preparation: Transfer the crude reaction mixture (post-aqueous workup and solvent evaporation) into the distillation flask. Add PTFE boiling chips to prevent bumping.

  • Vacuum Equilibration: Apply a steady vacuum of 2–5 mbar. Allow the system to equilibrate for 10 minutes to remove residual volatile extraction solvents (e.g., THF or diethyl ether).

  • Heating & Collection: Gradually heat the oil bath. Collect the forerun (typically unreacted volatile starting materials) at lower vapor temperatures.

  • Main Fraction: Collect the main fraction containing 1-(1-methoxycyclobutyl)propan-2-ol. Monitor the vapor temperature closely; a sharp thermal stabilization indicates the elution of the pure product.

  • Cooling: Backfill the system with inert gas (Nitrogen or Argon) before disassembling to prevent the oxidative degradation of the hot residue.

Orthogonal Purification: Normal-Phase Flash Chromatography

Expertise & Causality: While distillation removes bulk impurities, structurally similar byproducts—such as diastereomeric impurities or unreacted starting materials with similar vapor pressures—require orthogonal separation based on polarity. Silica gel chromatography utilizing a gradient of non-polar to polar solvents (e.g., petroleum ether/hexanes to ethyl acetate) is standard for isolating methoxycyclobutyl derivatives from crude reaction mixtures[3]. The secondary hydroxyl group provides a strong handle for silica gel adsorption, allowing non-polar ether impurities to elute first.

Protocol: Normal-Phase Flash Chromatography

  • Column Preparation: Select a high-resolution silica gel column (e.g., 15–40 µm spherical silica) to maximize separation efficiency.

  • Solvent System Optimization: Utilize a gradient elution starting with 100% Hexanes and gradually increasing to 30% Ethyl Acetate. The non-polar ether byproducts will elute in the 0-10% EtOAc range, while the target alcohol will elute between 15-25% EtOAc due to hydrogen bonding with the stationary phase silanol groups.

  • Sample Loading: Dissolve the distilled fraction in a minimum volume of the starting mobile phase (Hexanes) and load it onto the column.

  • Elution & Monitoring: Run the gradient at a flow rate appropriate for the column size. Critical Step: Monitor the eluent using an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector, as the molecule lacks a UV chromophore.

  • Fraction Consolidation: Analyze fractions via TLC (stained with phosphomolybdic acid or KMnO4). Pool the fractions containing >98% pure 1-(1-methoxycyclobutyl)propan-2-ol and concentrate under reduced pressure.

Chiral Resolution: Supercritical Fluid Chromatography (SFC)

Expertise & Causality: Preparative SFC is superior to traditional HPLC for volatile chiral alcohols. The primary mobile phase (supercritical CO2) evaporates spontaneously upon depressurization, eliminating the need for tedious solvent removal that could result in product loss through volatilization. Polysaccharide-based chiral stationary phases (CSPs) are widely used and highly effective for the separation of cyclobutane enantiomers via SFC[4].

Protocol: Preparative Chiral SFC

  • Stationary Phase Selection: Utilize a polysaccharide-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). The carbamate linkages provide critical hydrogen-bonding sites for the secondary alcohol.

  • Mobile Phase: Use supercritical CO2 modified with 5–10% Isopropanol or Methanol. The alcohol modifier competes for hydrogen bonding sites, preventing peak tailing and optimizing elution time.

  • Method Parameters: Set the backpressure regulator to 120 bar and the column temperature to 35 °C to maintain the supercritical state of CO2.

  • Injection & Separation: Inject the racemic mixture. The enantiomer with the optimal steric and hydrogen-bonding fit within the chiral grooves of the stationary phase will be retained longer, resulting in baseline resolution (Rs > 1.5).

  • Recovery: Collect the separated enantiomers using a cyclone separator. The CO2 vents off safely, leaving the enantiopure product dissolved in a minimal volume of the liquid modifier.

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Distillation Vacuum Fractional Distillation Crude->Distillation Flash Normal-Phase Flash Chromatography Distillation->Flash SFC Preparative Chiral SFC Flash->SFC PureR (R)-Enantiomer SFC->PureR PureS (S)-Enantiomer SFC->PureS

Caption: Workflow for the isolation and chiral resolution of 1-(1-methoxycyclobutyl)propan-2-ol.

Chiral_Resolution_Mechanism Racemate Racemic Mixture CSP Chiral Stationary Phase Racemate->CSP ComplexR Transient Complex (R) CSP->ComplexR Steric Repulsion ComplexS Transient Complex (S) CSP->ComplexS Strong Affinity EluteR Early Elution ComplexR->EluteR EluteS Late Elution ComplexS->EluteS

Caption: Mechanistic basis of chiral resolution via Supercritical Fluid Chromatography (SFC).

References

  • Title: What purification methods are suitable for cyclobutanol?
  • Title: Purification techniques for 2-methylcyclobutan-1-one (distillation, chromatography)
  • Source: benchchem.
  • Title: US20240067632A1 - WEE1 Degrading Compounds and Uses Thereof Source: Google Patents URL

Sources

Application Note: Advanced Mass Spectrometric Profiling of 1-(1-Methoxycyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Compound: 1-(1-methoxycyclobutyl)propan-2-ol (CAS: 1697854-33-3) Molecular Formula: C₈H₁₆O₂ | Exact Mass: 144.1150 Da

Chemical Profiling & Analytical Causality

1-(1-Methoxycyclobutyl)propan-2-ol[1] is a highly specific aliphatic compound characterized by a sterically hindered cyclobutane ring, a methoxy ether group, and a secondary alcohol side chain. This trifecta of functional groups presents unique challenges and opportunities for mass spectrometry (MS) analysis.

The Causality of Analytical Choices: Direct gas chromatography (GC) analysis of aliphatic alcohols is frequently hampered by the high polarity of the free hydroxyl (-OH) group. This polarity induces strong hydrogen bonding with the stationary phase and inlet liners, leading to severe peak tailing, poor resolution, and thermal degradation[2]. To circumvent this, we employ a chemical derivatization strategy—specifically silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically reducing polarity and increasing volatility, thereby creating a self-validating, highly reproducible GC-MS workflow[2].

Conversely, for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), the molecule's lack of a strong UV chromophore makes MS detection mandatory. We utilize Electrospray Ionization in positive mode (ESI+). The presence of the methoxy and hydroxyl oxygen atoms provides excellent protonation sites, allowing for intact molecular profiling and tandem MS (MS/MS) structural elucidation[3].

Orthogonal Analytical Workflows

To ensure comprehensive structural validation, we utilize an orthogonal approach combining GC-EI-MS (for volatile derivative profiling) and LC-ESI-HRMS/MS (for intact exact mass and collision-induced dissociation).

Workflow Sample 1-(1-Methoxycyclobutyl)propan-2-ol (CAS: 1697854-33-3) Split Matrix Evaluation Sample->Split GCPrep Silylation (MSTFA) Reduces Polarity Split->GCPrep Volatile Profiling LCPrep Direct Dilution Maintains Intact State Split->LCPrep Polar Profiling GCMS GC-EI-MS Volatility & Library Matching GCPrep->GCMS LCMS LC-ESI-HRMS/MS Exact Mass & CID Fragmentation LCPrep->LCMS Data Metabolite Annotation & Structural Elucidation GCMS->Data LCMS->Data

Figure 1: Orthogonal mass spectrometry workflows for comprehensive structural elucidation.

Step-by-Step Experimental Protocols

Protocol A: GC-EI-MS with MSTFA Silylation

This protocol is designed to maximize the volatility of the secondary alcohol while providing reproducible Electron Ionization (EI) fragmentation libraries[4].

Step 1: Sample Preparation & Derivatization

  • Aliquot 100 µL of the sample (1 mg/mL in anhydrous acetonitrile) into a 2 mL glass autosampler vial.

  • Add 10 µL of 1-propanol (0.5 mg/mL) as an Internal Standard (IS) to normalize injection volume variances[5].

  • Add 50 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Cap the vial tightly and incubate at 60°C for 30 minutes to drive the silylation of the sterically hindered secondary alcohol to completion.

Step 2: GC-MS Instrumental Conditions

  • Column: DB-5MS Ultra Inert (30 m × 0.25 mm, 0.25 µm film thickness). The inertness is critical to prevent degradation of the TMS-ether[6].

  • Inlet: 250°C, Split ratio 10:1. Injection volume: 1 µL.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Parameters: EI mode at 70 eV. Source temperature: 230°C. Scan range: m/z 50–350.

System Suitability & Self-Validation: Prior to the sample sequence, inject a derivatized blank (acetonitrile + MSTFA). The absence of a peak at the target retention time validates that the inlet and column are free of carryover. The consistent recovery of the 1-propanol IS validates the derivatization efficiency.

Protocol B: LC-ESI-HRMS/MS Analysis

This protocol utilizes soft ionization to preserve the intact molecule, followed by targeted fragmentation for structural mapping[3].

Step 1: Sample Preparation

  • Dilute the stock solution to a final concentration of 10 µg/mL using a diluent of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. The formic acid acts as a proton donor, enhancing ESI+ ionization efficiency.

Step 2: LC-HRMS/MS Instrumental Conditions

  • Column: C18 Reverse Phase (100 × 2.1 mm, 1.8 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

  • MS Parameters: ESI Positive mode. Capillary voltage: 3.5 kV.

  • Acquisition: Data-Dependent Acquisition (DDA). Full scan resolution: 70,000. MS/MS resolution: 17,500. Collision Energy (CE): Stepped 15, 30, 45 eV.

Mechanistic Mass Spectrometry & Fragmentation Pathways

Understanding the causality of fragmentation is what separates routine testing from advanced structural elucidation. Functionally substituted cyclobutanes exhibit unique mass spectrometric stability profiles depending on their substituents[7].

ESI-MS/MS Fragmentation (Underivatized)

In positive ESI, the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 145.1228 . Because the molecule contains both a secondary alcohol and a methoxy group, the primary fragmentation pathways are driven by the neutral loss of these functional groups:

  • Loss of Water (-18.0106 Da): The secondary alcohol is protonated and eliminated as H₂O, leaving a stable carbocation at m/z 127.1122 .

  • Loss of Methanol (-32.0262 Da): Cleavage of the methoxy ether group yields a fragment at m/z 113.0966 .

  • Cyclobutane Ring Opening: The cyclobutane ring is highly strained. Following the initial loss of water or methanol, the resulting ions undergo a retro-[2+2] cycloaddition or direct ring cleavage, expelling ethylene (C₂H₄, 28.0313 Da) to relieve steric strain[7]. This yields terminal diagnostic fragments at m/z 99.0809 and m/z 85.0653 .

Fragmentation Precursor Precursor Ion [M+H]+ m/z 145.1228 LossH2O Secondary Alcohol Cleavage [-H2O] m/z 127.1122 Precursor->LossH2O -18.01 Da LossMeOH Methoxy Ether Cleavage [-CH3OH] m/z 113.0966 Precursor->LossMeOH -32.03 Da RingOpen1 Cyclobutane Ring Opening [-C2H4] m/z 99.0809 LossH2O->RingOpen1 -28.03 Da RingOpen2 Cyclobutane Ring Opening [-C2H4] m/z 85.0653 LossMeOH->RingOpen2 -28.03 Da

Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) pathway.

Quantitative Data Summaries

To facilitate rapid method adoption, the expected quantitative mass shifts and diagnostic ions are summarized below.

Table 1: LC-HRMS/MS Diagnostic Ions (ESI+)

Ion TypeFormulaExact Mass (m/z)Neutral LossStructural Implication
Precursor[C₈H₁₇O₂]⁺145.1228N/AIntact protonated molecule
Fragment 1[C₈H₁₅O]⁺127.1122-18.0106 (H₂O)Cleavage of secondary alcohol
Fragment 2[C₇H₁₃O]⁺113.0966-32.0262 (CH₃OH)Cleavage of methoxy ether
Fragment 3[C₆H₁₁O]⁺99.0809-46.0419 (H₂O + C₂H₄)Alcohol loss + Cyclobutane ring opening
Fragment 4[C₅H₉O]⁺85.0653-60.0575 (CH₃OH + C₂H₄)Methoxy loss + Cyclobutane ring opening

Table 2: GC-EI-MS Major Ions (TMS-Derivatized)

Ion TypeNominal Mass (m/z)Derivation Pathway
Molecular Ion216Intact TMS-derivative (often weak in EI)
[M - CH₃]⁺201Alpha-cleavage of methyl radical from TMS group
[M - CH₃OH]⁺184Loss of the methoxy group from the cyclobutane ring
TMS Cation73[Si(CH₃)₃]⁺ (Base peak for most silylated alcohols)

Conclusion

The successful mass spectrometric analysis of 1-(1-methoxycyclobutyl)propan-2-ol requires a dual-faceted approach. By utilizing MSTFA derivatization for GC-MS, analysts can bypass the thermal instability and peak tailing inherent to aliphatic alcohols[2]. Concurrently, LC-HRMS/MS provides a precise map of the molecule's structural connectivity, leveraging the distinct neutral losses of water, methanol, and ethylene to confirm the presence of the secondary alcohol, methoxy ether, and strained cyclobutane ring, respectively[3][7].

References

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Source: agilent.com. URL:[Link]

  • GCMS Application Datasheet No. 139 - Shimadzu. Source: shimadzu.com. URL:[Link]

  • Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. Source: researchgate.net. URL:[Link]

  • Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. Source: nih.gov. URL:[Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Source: researchgate.net. URL:[Link]

Sources

Advanced GC-MS Analytical Strategies for the Detection and Quantification of Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

Cyclobutanol and its substituted derivatives are increasingly important as synthetic intermediates in drug development, particularly in the synthesis of complex cyclobutanol oximes via chemoselective photocyclization[1]. However, the direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of these small, strained cyclic alcohols presents significant analytical challenges. The inherent polarity of the hydroxyl group often results in intermolecular hydrogen bonding, leading to poor chromatographic peak shape, irreversible adsorption in the GC inlet, and diminished detector sensitivity[2]. To overcome these limitations, chemical derivatization is employed to replace active hydrogens, thereby enhancing thermal stability and volatility[2].

This application note details a highly optimized, self-validating GC-MS protocol utilizing bromoacetylation, designed specifically for researchers and drug development professionals requiring high-confidence quantification of cyclobutanol derivatives.

Mechanistic Principles: Causality in Method Design

Derivatization Chemistry: Why Bromoacetylation?

While silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a standard approach for many alcohols[3], acylation utilizing bromoacetyl chloride offers distinct advantages for cyclobutanol derivatives in complex biological or synthetic matrices. The derivatization proceeds via nucleophilic acyl substitution, where the lone pair on the cyclobutanol oxygen attacks the electrophilic carbonyl carbon of bromoacetyl chloride[4].

The Causality of the Bromine Tag: The incorporation of the bromine atom serves as a built-in mass-spectral diagnostic tag. Bromine naturally occurs as two major isotopes ( 79 Br and 81 Br) in an approximately 1:1 ratio. This produces a characteristic doublet in the mass spectrum (M + and M+2 peaks of equal intensity), dramatically simplifying the identification of cyclobutanol derivatives against a high-background matrix and acting as an internal validation of successful derivatization[4].

EI-MS Fragmentation Causality

Understanding the intrinsic fragmentation of the cyclobutanol ring under 70 eV Electron Impact (EI) is critical for spectral interpretation. The molecular ion of cyclobutanol undergoes primary α -cleavage. Subsequent fragmentation is characterized by the specific loss of ethylene (C 2​ H 4​ ) and an ethyl radical (C 2​ H 5​ •)[5]. Furthermore, the loss of water (H 2​ O) from the molecular ion does not occur randomly; it proceeds via a complex rearrangement involving specific hydrogen atoms on the cyclobutane ring[5].

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, this protocol incorporates a self-validating feedback loop: the mandatory use of an isotopic internal standard (IS) to track extraction efficiency, and a strict post-derivatization neutralization step to prevent acid-catalyzed ring-opening of the strained cyclobutane moiety.

Reagents and Materials
  • Analytes: Cyclobutanol derivative samples (e.g., alkyl-cyclobutanols, cyclobutanol oximes).

  • Derivatizing Agent: Bromoacetyl chloride ( 98% purity, moisture-sensitive)[4].

  • Catalyst/Scavenger: Anhydrous pyridine.

  • Solvent: Anhydrous dichloromethane (DCM).

  • Internal Standard (IS): Cyclobutanol-d4 (10 μ g/mL in DCM).

Step-by-Step Derivatization Workflow
  • Sample Aliquoting: Transfer 1.0 mg of the cyclobutanol derivative into a dry, 2 mL silanized amber glass vial. Add 50 μ L of the IS solution.

  • Solvation & Catalysis: Dissolve the sample in 500 μ L of anhydrous DCM. Add 50 μ L of anhydrous pyridine.

    • Mechanistic Insight: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during acylation. This drives the reaction to completion and protects the highly strained cyclobutane ring from acid-catalyzed degradation[4].

  • Acylation: In a fume hood, carefully add a 1.5-fold molar excess of bromoacetyl chloride[4]. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Vortex for 30 seconds and incubate at 60 °C for 45 minutes.

    • Mechanistic Insight: While primary alcohols derivatize rapidly, sterically hindered cyclobutanol derivatives require elevated temperatures and extended time to reach 100% conversion[3].

  • Quenching & Work-up: Cool the vial to room temperature. Add 500 μ L of saturated sodium bicarbonate (NaHCO 3​ ) solution to neutralize unreacted bromoacetyl chloride and residual acid[4]. Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Recovery: Carefully extract the lower organic (DCM) layer, dry over anhydrous sodium sulfate (Na 2​ SO 4​ ) to remove trace water, and transfer to a GC autosampler vial[4].

GC-MS Instrumental Parameters
  • Column: Agilent J&W DB-5MS (30 m × 0.25 mm, 0.25 μ m film thickness) or equivalent[6].

  • Injection: 1.0 μ L, Split ratio 10:1. Inlet temperature: 250 °C.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)[4].

  • MS Conditions: EI mode at 70 eV. Ion source: 230 °C. Quadrupole: 150 °C. Scan range: m/z 50–650[7].

Workflow Visualization

GCMS_Workflow N1 Sample Preparation (Cyclobutanol + IS) N2 Acylation Reaction (Bromoacetyl Chloride + Pyridine) N1->N2 Addition of Reagents N3 Liquid-Liquid Extraction (NaHCO3 Neutralization) N2->N3 60°C, 45 min N4 Capillary GC Separation (DB-5MS Column) N3->N4 Organic Layer Injection N5 EI-MS Detection (70 eV, m/z 50-650) N4->N5 Elution N6 Data Analysis (Isotopic Tagging M+/M+2) N5->N6 Spectral Acquisition

GC-MS analytical workflow for the derivatization and detection of cyclobutanol derivatives.

Quantitative Data & Diagnostic Ions

The following table summarizes the expected chromatographic and mass spectral characteristics of bromoacetylated cyclobutanol species. The presence of the M + / M+2 doublet is the primary validation metric for successful derivatization and peak assignment.

Analyte (Bromoacetylated)Approx. Retention Time (min)Molecular Ion (M + / M+2)Key Fragment Ions (m/z)LOQ ( μ g/mL)
Cyclobutanol 8.4192 / 194164, 136, 55 (C 4​ H 7+​ )0.05
3-Methylcyclobutanol 9.2206 / 208178, 150, 69 (C 5​ H 9+​ )0.05
Cyclobutanol oxime 11.5221 / 223193, 165, 840.08
Cyclobutanol-d4 (IS) 8.3196 / 198168, 140, 59N/A

Note: Retention times are approximate and dependent on exact column trimming and carrier gas velocity. Fragmentation patterns reflect the loss of ethylene and ethyl radicals characteristic of the cyclobutane ring.

References

  • BenchChem. "Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis."4

  • ACS Publications. "Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects." The Journal of Organic Chemistry.1

  • Chemistry LibreTexts. "Derivatization - Functional groups that are commonly derivatized for GC analysis." 2

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." 3

  • ResearchGate. "The Fragmentation Mechanism of Cyclobutanol."5

  • UNESP. "Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile Organic Compounds." 6

Sources

Application Note: Stereoselective Grignard Addition to 3-Methoxycyclobutanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The cyclobutane motif has transitioned from a structural curiosity to a privileged scaffold in modern medicinal chemistry due to its unique puckered geometry and ability to act as a bioisostere for other cyclic systems[1]. Within this class, cyclobutanones are highly versatile electrophiles. The inherent ring strain of the four-membered carbocycle (approximately 26 kcal/mol) renders the carbonyl carbon exceptionally susceptible to nucleophilic attack[2].

The Grignard reaction—the nucleophilic addition of an organomagnesium halide to a carbonyl—is a foundational method for constructing carbon-carbon bonds, converting cyclobutanones into highly substituted tertiary cyclobutanols[3]. When applying this transformation to 3-methoxycyclobutanone, the reaction proceeds via the nucleophilic attack of the carbanion equivalent on the electrophilic carbonyl carbon[4]. A critical consideration is the diastereoselectivity of this attack. The pre-existing stereocenter at the 3-position directs the incoming Grignard reagent to the less sterically hindered face of the puckered ring, typically resulting in a predictable ratio of cis and trans diastereomers[1].

Mechanism Ketone 3-Methoxycyclobutanone (Strained Electrophile) Complex Lewis Acid-Base Coordination Complex Ketone->Complex Mg2+ Binding Grignard PhMgBr in THF (Nucleophile) Grignard->Complex THF Solvation Alkoxide Magnesium Alkoxide Intermediate Complex->Alkoxide Carbanion Attack Product 1-Phenyl-3-methoxycyclobutanol (cis/trans Diastereomers) Alkoxide->Product NH4Cl Quench

Mechanistic pathway of nucleophilic addition highlighting Lewis acid coordination and alkoxide formation.

Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, every experimental parameter must be strictly controlled. The following choices form the causal foundation of this procedure:

  • Solvent Selection (Anhydrous THF): Grignard reagents require coordinating solvents to stabilize the organometallic complex. The lone pair electrons from the ether oxygen form a Lewis acid-base complex with the magnesium, increasing the reagent's nucleophilicity[4]. THF is chosen over diethyl ether for its higher boiling point and superior solubility profile for complex cyclobutanones.

  • Cryogenic Control (-78 °C to 0 °C): Because organometallic reagents are powerful bases, they can deprotonate acidic alpha-hydrogens, leading to unwanted enolization[4]. Furthermore, the resulting cyclobutanol alkoxide intermediate is highly strained. Maintaining a temperature of -78 °C during addition prevents thermal ring-opening and suppresses alpha-deprotonation[1].

  • Mild Quenching Dynamics (Sat. aq. NH₄Cl): The intermediate magnesium alkoxide must be protonated to yield the final tertiary alcohol[3]. Using strong aqueous acids (e.g., HCl) risks acid-catalyzed E1 dehydration or ring-expansion rearrangements. A saturated ammonium chloride solution provides a buffered, mildly acidic environment that safely protonates the alkoxide while precipitating magnesium salts[5].

Self-Validating Experimental Protocol

This protocol describes the addition of Phenylmagnesium bromide (PhMgBr) to 3-methoxycyclobutanone. To establish a self-validating system, In-Process Controls (IPCs) are integrated into the workflow.

Phase 1: Preparation & Setup
  • Glassware Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Allow it to cool under a continuous stream of argon to prevent quenching of the Grignard reagent by atmospheric moisture[5].

  • Substrate Solvation: Charge the flask with 3-methoxycyclobutanone (1.0 equiv, 5.0 mmol) and dissolve in 15 mL of anhydrous THF.

  • Thermal Equilibration: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Stir for 10 minutes to ensure thermal equilibrium.

Phase 2: Nucleophilic Addition
  • Reagent Titration (Validation Step): Prior to addition, titrate the commercial PhMgBr solution (typically 1.0 M to 3.0 M in THF) using 1,10-phenanthroline and menthol to confirm the exact active molarity.

  • Dropwise Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add PhMgBr (1.2 equiv, 6.0 mmol) dropwise over 30 minutes. The slow addition ensures the internal temperature does not spike[5].

  • Reaction Maturation: Once the addition is complete, remove the dry ice bath and replace it with an ice-water bath (0 °C). Stir the mixture for 1.5 hours.

  • In-Process Control (TLC Validation): Quench a 50 µL aliquot in 200 µL of sat. NH₄Cl and extract with ethyl acetate. Spot the organic layer on a silica TLC plate. 3-Methoxycyclobutanone is UV-inactive (visualized via KMnO₄ stain), whereas the product is highly UV-active. The complete disappearance of the starting material validates the end of the reaction phase[5].

Phase 3: Quenching & Workup
  • Mild Quench: Re-cool the reaction flask to -78 °C. Carefully add 10 mL of saturated aqueous NH₄Cl dropwise. A white precipitate of magnesium salts will form[5].

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Isolation & Characterization
  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to separate the cis and trans diastereomers.

  • Post-Reaction Validation: Confirm the product structure via ¹H NMR. The successful addition is validated by the appearance of aromatic protons (δ 7.2–7.5 ppm) and the shift of the cyclobutane ring protons, confirming the integrity of the four-membered ring.

Workflow Step1 1. System Preparation Flame-dry & Ar Purge Step2 2. Substrate Solvation 3-Methoxycyclobutanone in Anhydrous THF Step1->Step2 Step3 3. Thermal Control Cool to -78 °C Step2->Step3 Step4 4. Nucleophilic Attack Dropwise PhMgBr Addition Step3->Step4 Step5 5. Reaction Maturation Warm to 0 °C (1-2 h) Step4->Step5 Step6 6. Mild Quench Sat. aq. NH4Cl Step5->Step6 Step7 7. Isolation Extraction & Chromatography Step6->Step7

General experimental workflow for the Grignard addition to methoxycyclobutanone.

Quantitative Data & Troubleshooting

The following tables summarize the expected quantitative outcomes and provide a diagnostic framework for troubleshooting common deviations in this protocol.

Table 1: Expected Quantitative Data
ParameterExpected ValueMechanistic Rationale
Isolated Yield 75–85%High electrophilicity of the cyclobutanone carbonyl drives near-quantitative conversion[2].
Diastereomeric Ratio ~3:1 to 4:1 (cis:trans)The steric bulk of the pseudo-equatorial methoxy group directs the Grignard reagent to the less hindered face[1].
Reaction Time 1.5–2.0 hoursRapid initial nucleophilic attack followed by slower maturation of the alkoxide complex[5].
Table 2: Troubleshooting Guide
ObservationPotential CauseCorrective Action
Low Conversion / Unreacted Ketone Atmospheric moisture quenched the Grignard reagent[5].Ensure strict Schlenk techniques; titrate the Grignard reagent immediately before use.
Formation of Ring-Opened Byproducts Reaction temperature exceeded 0 °C during the addition phase.Maintain strict cryogenic control (-78 °C) and ensure the addition rate is sufficiently slow.
Persistent Emulsion During Workup Incomplete precipitation of magnesium salts during the NH₄Cl quench.Add a small volume of saturated Rochelle's salt (sodium potassium tartrate) solution and stir vigorously to break the emulsion.

References

  • LibreTexts Chemistry. "19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation".[Link]

  • LibreTexts Chemistry. "19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation". [Link]

Sources

Application Note: Utilizing 1-(1-Methoxycyclobutyl)propan-2-ol as a Conformationally Restricted Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 1-(1-methoxycyclobutyl)propan-2-ol (CAS: 1697854-33-3)

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the incorporation of conformationally restricted, spiro-like, and gem-disubstituted aliphatic rings has become a premier strategy for improving pharmacokinetic (PK) profiles. 1-(1-Methoxycyclobutyl)propan-2-ol is a highly versatile building block that introduces a sterically demanding methoxycyclobutane motif. This guide details the structural rationale for deploying this scaffold, physicochemical comparisons, and self-validating synthetic protocols for its downstream functionalization.

Structural Rationale & Medicinal Chemistry Applications

The 1-methoxycyclobutyl group is increasingly utilized as a sophisticated bioisostere for tert-butyl, tert-amyl, and gem-dimethyl groups [1]. The causality behind this design choice is threefold:

  • Metabolic Shielding: The puckered cyclobutane ring, combined with the electron-withdrawing methoxy group, creates a dense steric shield that effectively blocks cytochrome P450 (CYP)-mediated oxidation at adjacent metabolic soft spots.

  • Lipophilicity Modulation (LogP): While pure alkyl groups (like tert-butyl) drive up lipophilicity and non-specific binding, the oxa-substitution (methoxy) acts as a hydrogen bond acceptor. This subtly lowers the LogP and improves the Topological Polar Surface Area (TPSA) without introducing the hydrogen-bond donor liability of a free hydroxyl group.

  • Entropic Pre-organization: The restricted rotation of the cyclobutane ring reduces the entropic penalty upon target binding, a phenomenon successfully leveraged in the development of clinical candidates such as ATM kinase inhibitors (e.g., AZD0156) [1] and novel GLP-1 receptor agonists [2].

Physicochemical Profiling

To illustrate the advantage of this scaffold, the following table compares 1-(1-methoxycyclobutyl)propan-2-ol with its acyclic, purely aliphatic counterpart (4,4-dimethylpentan-2-ol).

Property1-(1-Methoxycyclobutyl)propan-2-ol4,4-Dimethylpentan-2-ol (tert-Butyl analog)Impact on Drug Design
Molecular Formula C₈H₁₆O₂C₇H₁₆ON/A
Molecular Weight 144.21 g/mol 116.20 g/mol Slight increase in MW
TPSA 29.46 Ų20.23 ŲImproved aqueous solubility and permeability
H-Bond Donors 11Maintained (Secondary Alcohol)
H-Bond Acceptors 21Enhanced target engagement potential
Conformational Rigidity High (Puckered cyclobutane)Low (Free C-C rotation)Reduced entropic penalty upon binding

Synthetic Workflows & Transformations

The secondary alcohol of 1-(1-methoxycyclobutyl)propan-2-ol serves as a prime synthetic handle. It can be oxidized to the corresponding ketone for reductive aminations, or directly activated for nucleophilic displacement (e.g., Mitsunobu inversion) to yield chiral amines or ethers [3].

G SM 1-(1-Methoxycyclobutyl)propan-2-ol (Starting Material) Ketone 1-(1-Methoxycyclobutyl)propan-2-one (Oxidation Product) SM->Ketone Swern Oxidation (Mild, -78°C) Azide Azide Intermediate (Mitsunobu Inversion) SM->Azide DPPA, DIAD, PPh3 (Stereochemical Inversion) Ether Ether / Ester Derivatives (O-Alkylation / Acylation) SM->Ether NaH, R-X (Functionalization) Amine Chiral Amine Derivative (Drug Scaffold) Ketone->Amine R-NH2, NaBH(OAc)3 (Reductive Amination) Azide->Amine H2, Pd/C or Staudinger (Reduction)

Fig 1: Synthetic diversification pathways for 1-(1-methoxycyclobutyl)propan-2-ol.

Detailed Experimental Protocols

The cyclobutane ring possesses inherent ring strain (~26 kcal/mol). Consequently, reaction conditions must be carefully selected to avoid acid-catalyzed ring expansion or oxidative ring opening. The protocols below are engineered as self-validating systems, incorporating specific checkpoints to ensure structural integrity.

Protocol A: Mild Swern Oxidation to 1-(1-Methoxycyclobutyl)propan-2-one

Causality & Rationale: Harsh oxidants (e.g., Jones reagent, KMnO₄) or strongly acidic conditions can trigger the cleavage of the strained cyclobutane ring, especially adjacent to an oxygen-bearing quaternary center. The Swern oxidation is selected because it operates at cryogenic temperatures (-78 °C) and utilizes a mild triethylamine workup, preserving the spiro-like architecture.

Materials:

  • 1-(1-Methoxycyclobutyl)propan-2-ol (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reagent Preparation: Purge a flame-dried round-bottom flask with Argon. Add anhydrous DCM (0.2 M relative to substrate) and oxalyl chloride (1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Dilute DMSO (3.0 eq) in a small volume of DCM and add it dropwise to the oxalyl chloride solution over 10 minutes. Validation Checkpoint: Vigorous gas evolution (CO and CO₂) indicates the successful formation of the active alkoxysulfonium intermediate. Stir for 15 minutes.

  • Substrate Addition: Dissolve 1-(1-methoxycyclobutyl)propan-2-ol (1.0 eq) in DCM and add dropwise over 15 minutes. Maintain the temperature strictly at -78 °C. Stir for 45 minutes.

  • Base Addition: Add Et₃N (5.0 eq) dropwise. Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the ketone. Analytical Check: ¹H NMR should show the disappearance of the carbinol proton (~3.8 ppm) and the appearance of a sharp methyl ketone singlet (~2.1 ppm).

Protocol B: Stereoselective Mitsunobu Inversion to Chiral Azide

Causality & Rationale: To convert the secondary alcohol into a chiral amine precursor, a Mitsunobu reaction using Diphenylphosphoryl azide (DPPA) is employed. The adjacent 1-methoxycyclobutyl group exerts significant steric hindrance. To overcome this, Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its slightly different steric profile and liquid state, which improves the solubility and turnover of the betaine intermediate.

Mechanism Step1 Secondary Alcohol + PPh3 + DIAD Step2 Alkoxyphosphonium Formation Step1->Step2 Activation Step3 Steric Shielding by Methoxycyclobutyl Step2->Step3 Bulky intermediate Step4 SN2 Attack by Azide (Trajectory Control) Step3->Step4 Stereochemical Inversion

Fig 2: Mechanistic trajectory control during the sterically hindered Mitsunobu inversion.

Materials:

  • 1-(1-Methoxycyclobutyl)propan-2-ol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Diphenylphosphoryl azide (DPPA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Setup: In an oven-dried flask under Argon, dissolve the alcohol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.1 M). Cool the mixture to 0 °C.

  • Betaine Formation: Add DIAD (1.5 eq) dropwise over 10 minutes. Validation Checkpoint: The solution will typically turn a pale yellow, indicating the formation of the Morrison-Brunn-Huisgen betaine. Stir for 15 minutes at 0 °C.

  • Azide Introduction: Add DPPA (1.5 eq) dropwise. The bulky nature of the substrate requires the azide source to be present in high local concentration before warming.

  • Inversion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Note: Due to the neopentyl-like steric hindrance of the adjacent quaternary center, extended reaction times are necessary to ensure complete Sₙ2 inversion.

  • Workup & Purification: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter, concentrate the filtrate, and purify via flash chromatography to isolate the stereoinverted azide.

References

  • Title: The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Heterocyclic GLP-1 agonists (WO2022028572A1)

Application Note: Biological Screening and Validation of Novel Alkoxycyclobutane Fragments in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-based drug discovery (FBDD) has historically relied on flat, sp2-hybridized aromatic libraries. However, the demand for novel chemical space has driven a paradigm shift toward three-dimensional (3D) scaffolds. Alkoxycyclobutanes have emerged as highly privileged motifs, offering unique puckered conformations, high sp3 character, and precise vector projection for pharmacophores[1].

This application note provides a comprehensive, self-validating framework for the biological screening of novel alkoxycyclobutane compounds. It details the causality behind experimental design, from primary biophysical screening to in vitro metabolic profiling, ensuring that researchers can confidently advance these strained-ring systems from hit to lead.

Rationale: The Case for Alkoxycyclobutanes in FBDD

The incorporation of the cyclobutane ring into small-molecule drug candidates is a strategic choice to achieve conformational restriction while improving physicochemical properties[2].

  • Escape from Flatland: Alkoxycyclobutanes boast a high fraction of sp3 carbons (Fsp3). This 3D character disrupts crystal lattice packing, significantly enhancing aqueous solubility compared to planar bioisosteres[1].

  • Metabolic Robustness: Despite a high ring strain of approximately 26 kcal/mol, cyclobutanes are surprisingly inert to metabolic degradation, often outperforming unstrained linear alkanes or cyclopentanes[1].

  • Synthetic Accessibility: Modern synthetic methodologies, particularly[2+2] photocycloadditions, have enabled the rapid generation of diverse, diastereomerically pure alkoxycyclobutane libraries[3]. The alkoxy group serves as a critical hydrogen-bond acceptor, mimicking natural product motifs like oxetanes[4].

Biological Screening Workflow

Evaluating alkoxycyclobutanes requires a specialized screening funnel. Because these compounds are low-molecular-weight fragments (typically <300 Da), traditional biochemical assays often fail to detect their low-affinity (high micromolar) interactions. We employ a biophysics-first approach using Surface Plasmon Resonance (SPR), followed by rigorous ADME profiling to confirm the stability of the strained ring.

Workflow Lib Alkoxycyclobutane Library SPR Primary SPR Screening Lib->SPR QC >95% Cell Orthogonal Validation SPR->Cell KD < 500 µM ADME Microsomal Stability Cell->ADME Target Engaged Lead Lead Selection ADME->Lead T1/2 > 60 min

Figure 1: Step-by-step biological screening workflow for alkoxycyclobutane fragments.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening

Causality & Validation: Alkoxycyclobutanes produce very small SPR response units (RU) due to their low molecular weight. Slight variations in bulk refractive index from the DMSO solvent can easily mask or mimic these binding signals. Therefore, a rigorous DMSO calibration curve is mandatory to decouple solvent artifacts from true target engagement. The system is self-validated by including a known high-affinity binder (positive control) to confirm the functional integrity of the immobilized target protein.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: 3000–5000 RU to maximize signal-to-noise for low MW fragments).

  • Solvent Calibration (Critical Step): Prepare a 7-point DMSO calibration curve ranging from 1.0% to 5.0% in the running buffer (e.g., PBS-P+). Inject this series before the fragment screening to build a solvent correction model.

  • Compound Preparation: Dilute the alkoxycyclobutane library to a final screening concentration of 500 µM in running buffer containing exactly 3.0% DMSO.

  • System Validation: Inject a known reference inhibitor at 10x its KD​ value. The run is only validated if the reference compound achieves >80% of its theoretical Rmax​ .

  • Fragment Injection & Analysis: Inject compounds at a flow rate of 30 µL/min (60s contact time, 60s dissociation). Apply solvent correction to all sensograms. Fit the data using a steady-state affinity model to calculate the KD​ .

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality & Validation: The ~26 kcal/mol ring strain of cyclobutanes theoretically predisposes them to ring-opening liabilities[1]. However, empirical evidence suggests the primary metabolic pathway is CYP450-mediated O-dealkylation, leaving the carbocycle intact[2]. This assay uses NADPH as an essential cofactor to initiate CYP450 oxidation. The assay is self-validating through the concurrent testing of Verapamil (rapid clearance control) and Warfarin (low clearance control) to verify the enzymatic viability of the microsomes.

Pathway Parent Alkoxycyclobutane (Parent Drug) CYP CYP450 Oxidation Parent->CYP Metab1 O-Dealkylation (Primary) CYP->Metab1 Major Pathway Metab2 Hydroxylation (Secondary) CYP->Metab2 Minor Pathway Stable Ring Intact (Metabolically Stable) Metab1->Stable No Ring Cleavage Metab2->Stable

Figure 2: CYP450-mediated metabolic pathways of alkoxycyclobutanes.

Step-by-Step Methodology:

  • Reaction Mixture Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg/mL protein) and the alkoxycyclobutane test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and screen for O-dealkylation metabolites. Calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Presentation

The table below summarizes the typical physicochemical and screening profiles of alkoxycyclobutanes compared to traditional planar arene fragments. The data highlights how the 3D nature of cyclobutanes drastically improves solubility while maintaining excellent metabolic stability[1],[2].

Table 1: Physicochemical and Screening Profiling of Representative Fragments

Compound ClassAvg. MW (Da)Fsp3Ring Strain (kcal/mol)Aqueous Solubility (µM)HLM Intrinsic Clearance (µL/min/mg)SPR Hit Rate (%)
Planar Arenes (Control) 2500.150< 5045.22.1%
Alkoxycyclobutanes 2650.85~26> 20012.45.8%
Aminocyclobutanes 2640.85~26> 25015.16.2%

Note: The elevated SPR hit rate for alkoxycyclobutanes correlates directly with their high solubility, which prevents aggregation-based false positives and allows for screening at higher concentrations without precipitating out of the assay buffer.

Sources

Troubleshooting & Optimization

Module 1: Stereochemical Assignment of Chiral Alcohols (NMR)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Characterization Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who struggle with the structural elucidation and quantification of complex alcohols (e.g., sterols, polyols, heavily branched fatty alcohols, and chiral APIs).

Alcohols present a unique trifecta of analytical challenges: they lack strong chromophores, possess poor proton affinity for mass spectrometry, and contain polar hydroxyl (-OH) groups that wreak havoc on chromatographic peak shapes.

This guide is structured as a causality-driven troubleshooting manual. We will not just provide the "how," but the "why," ensuring your experimental workflows are robust and self-validating.

Q: Why can't I distinguish the stereocenters of my newly synthesized secondary alcohol using standard 1D and 2D NMR?

The Causality: Enantiomers reside in an achiral environment when dissolved in standard NMR solvents (e.g., CDCl₃). Because their magnetic environments are identical, their protons are isochronous (magnetically equivalent) and yield indistinguishable spectra. To break this symmetry, you must force the enantiomers into a diastereomeric relationship.

The Solution: Mosher's Ester Analysis . By derivatizing your chiral alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl), you create two distinct diastereomers. The phenyl ring of the MTPA group generates a magnetic shielding cone. Depending on the absolute configuration of the alcohol, different protons will fall into this shielding cone, shifting their resonance upfield. By calculating the difference in chemical shifts ( ΔδSR​=δS​−δR​ ), you can map the spatial arrangement of the substituents [1].

Protocol 1: Mosher Ester Derivatization (Self-Validating Workflow)
  • Reaction Setup: Divide your chiral alcohol (1–5 mg) into two dry vials.

  • Derivatization: To Vial A, add (R)-MTPA-Cl, dry pyridine, and a catalytic amount of DMAP. To Vial B, add (S)-MTPA-Cl under identical conditions. Stir at room temperature for 4 hours.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both crude mixtures.

  • Calculation: Tabulate the ΔδSR​ values. Protons with positive values are placed on the right side of the Mosher plane; negative values on the left.

Mosher A Chiral Alcohol (Unknown Configuration) B1 React with (R)-MTPA-Cl A->B1 B2 React with (S)-MTPA-Cl A->B2 C1 Diastereomer 1 (S)-MTPA Ester B1->C1 C2 Diastereomer 2 (R)-MTPA Ester B2->C2 D Acquire 1H NMR & Calculate ΔδSR (δS - δR) C1->D C2->D E Map Shielding Cone & Assign Absolute Configuration D->E

Fig 1. Workflow for Mosher's ester derivatization and absolute configuration assignment.

Module 2: LC-MS Sensitivity & Ionization Efficiency

Q: My long-chain fatty alcohols and unactivated sterols show poor or no signal in LC-ESI-MS. How do I achieve trace-level quantification?

The Causality: Electrospray Ionization (ESI) relies on the analyte's ability to accept a proton (ESI+) or lose a proton (ESI-). Unactivated alcohols lack basic sites (like amines) or highly acidic sites (like carboxylic acids). Consequently, their ionization efficiency is abysmal, often resulting in limits of detection (LOD) that are orders of magnitude too high for biological matrices.

The Solution: Chemical Derivatization via Dansylation . By reacting the alcohol with dansyl chloride, you covalently attach a dimethylamino group. This tertiary amine acts as a "fixed charge carrier" with an exceptionally high proton affinity, guaranteeing near-quantitative ionization in ESI+ mode. Furthermore, the naphthalene ring of the dansyl group enhances hydrophobicity, improving retention and peak shape on Reversed-Phase Liquid Chromatography (RPLC) [2].

Protocol 2: Dansylation for LC-MS (Self-Validating Workflow)
  • Reagent Preparation: Prepare a solution of dansyl chloride (5 mg/mL) in anhydrous dichloromethane (CH₂Cl₂).

  • Incubation: Combine 50 µL of your alcohol sample (< 1 nmol) with 50 µL of the dansyl chloride solution. Add DMAP (5 mg/mL) and 1% N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic acyl substitution. Incubate at 65 °C for 1 hour.

  • Self-Validation Step (Derivatization Blank): Always run a parallel "Blank" containing only the reagents and internal standard. Dansyl chloride degrades into dansyl acid, which can cause severe ion suppression or isobaric interference if not monitored.

  • Analysis: Analyze via LC-ESI-MS/MS in positive Multiple Reaction Monitoring (MRM) mode, tracking the transition to the highly stable m/z 170 product ion (dimethylaminonaphthalene cation).

Dansylation A Unactivated Alcohol (Poor ESI+ Ionization) B Dansyl Chloride + DMAP (Nucleophilic Acyl Substitution) A->B C Dansylated Derivative (Tertiary Amine Introduced) B->C D LC-ESI-MS/MS (Positive Mode) Protonation of Dimethylamino Group C->D E 10³-fold Signal Enhancement D->E

Fig 2. Dansylation workflow to introduce a high-proton-affinity site for LC-MS.

Module 3: GC-MS Peak Tailing & Thermal Degradation

Q: I am observing severe peak tailing and loss of resolution for polyols and fatty alcohols in GC-MS. What is the root cause, and how do I fix it?

The Causality: Peak tailing for complex alcohols is a chromatographic symptom of secondary interactions. The polar hydroxyl (-OH) groups act as strong hydrogen bond donors and acceptors. As the vaporized alcohol travels through the GC inlet and column, it interacts with "active sites"—typically exposed, underivatized silanol groups (Si-OH) on the glass inlet liner or the fused silica column. This hydrogen bonding delays a fraction of the analyte molecules, creating an asymmetric, tailing peak [3].

The Solution: Silylation and System Deactivation . You must mask both the analyte's polarity and the system's active sites.

Protocol 3: GC-MS Silylation (Self-Validating Workflow)
  • System Maintenance: Replace the GC inlet liner with a strictly deactivated, ultra-inert liner. Trim 15–30 cm from the front of the capillary column to remove accumulated non-volatile matrix residues that expose silanols.

  • Silylation: React your alcohol extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) at 70 °C for 30 minutes. This replaces the acidic -OH proton with a non-polar trimethylsilyl (TMS) group.

  • Self-Validation Step (Grob Test): Inject a standardized test mix containing an active compound (e.g., 1-octanol) and a non-active hydrocarbon (e.g., decane). Diagnostic Logic: If both peaks tail, you have a physical flow issue (e.g., poor column installation or low split ratio). If only the alcohol tails, you have a chemical active-site issue.

Quantitative Performance Summary

To assist in method selection, the following table summarizes the quantitative metrics and operational parameters for the troubleshooting workflows discussed above.

Table 1: Quantitative Parameters for Complex Alcohol Characterization Workflows

Analytical ChallengeMethod / TechniqueSample RequirementTime RequiredKey Quantitative Metric
Absolute Configuration Mosher's Ester (NMR)1–5 mg4–6 hours ΔδSR​ values (typically ±0.01 to 0.15 ppm)
Poor LC-MS Ionization Dansylation (LC-ESI-MS)< 1 nmol1.5 hours~10³-fold signal enhancement (LLOD < 1 pg)
GC-MS Peak Tailing Silylation (GC-FID/MS)10–50 µg30 minsPeak Asymmetry Factor ( As​ ) reduced from >2.0 to ~1.0

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.[Link]

  • Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry.[Link]

preventing decomposition of 1-methoxycyclobutyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methoxycyclobutyl Compounds

A Guide for Researchers on Preventing and Troubleshooting Decomposition

Prepared by the Senior Application Scientist Team

Introduction: The Challenge of the Strained Ring

The 1-methoxycyclobutyl moiety is a valuable structural motif in modern organic synthesis, offering a unique four-membered carbocycle that can serve as a versatile synthetic intermediate.[1] While possessing significant ring strain, cyclobutane derivatives are often stable enough for laboratory handling at room temperature.[2] However, the presence of the methoxy group at a quaternary center introduces a significant liability: a high susceptibility to decomposition, primarily through acid-catalyzed ring-opening.

This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help researchers minimize decomposition and ensure the integrity of their 1-methoxycyclobutyl compounds throughout their experimental workflow.

Understanding the Instability: The "Why"

The primary decomposition pathway for 1-methoxycyclobutyl compounds is initiated by acid. Even trace amounts of acid, such as those found on the surface of standard silica gel, can catalyze a ring-opening reaction.[3][4]

The mechanism proceeds as follows:

  • Protonation: The ether oxygen is protonated by an acid source (H⁺), transforming the methoxy group into a good leaving group (methanol).

  • Ring-Opening: The strained C-C bond of the cyclobutane ring cleaves to relieve ring strain, leading to the formation of a stabilized tertiary carbocation.

  • Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., water, alcohol) attacks the carbocation, resulting in a ring-opened product. This cascade can be particularly problematic in the presence of Brønsted acids.[5] Lewis acids can also initiate similar ring-opening reactions.[6][7]

DecompositionMechanism cluster_0 Acid-Catalyzed Decomposition Reactant 1-Methoxycyclobutyl Compound Protonated Protonated Intermediate (Oxonium Ion) Reactant->Protonated + H⁺ Carbocation Ring-Opened Carbocation Protonated->Carbocation - CH₃OH (Ring Opening) Product Decomposition Product Carbocation->Product + Nucleophile (e.g., H₂O)

Caption: Acid-catalyzed decomposition pathway of 1-methoxycyclobutyl compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound decomposed during column chromatography on standard silica gel. What happened and how can I prevent this?

A: This is the most common failure mode. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups, which can catalyze the decomposition mechanism described above.[3]

Troubleshooting & Prevention:

  • Neutralize the Silica Gel: The most effective strategy is to deactivate the acidic sites. This is typically done by incorporating a small amount of a basic modifier, like triethylamine (TEA), into the eluent.[8][9][10][11]

  • Use an Alternative Stationary Phase: If your compound is exceptionally sensitive or incompatible with TEA, consider using a less acidic stationary phase.[10]

    • Neutral or Basic Alumina (Al₂O₃): An excellent alternative for acid-sensitive compounds.

    • Commercially Available Neutral Silica: Some manufacturers offer pH-adjusted silica gel (pH 6-8) specifically for separating pH-sensitive compounds.[3][12]

    • Florisil® (Magnesium Silicate): A milder stationary phase suitable for sensitive molecules.[10]

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel High resolving power, cost-effective.[10]Acidic; can cause decomposition of sensitive compounds.[3]Non-acid sensitive compounds.
Neutralized Silica Gel (w/ TEA) Reduces acidity, prevents decomposition, improves peak shape for basic compounds.[10][11]TEA must be removed from collected fractions.Most acid-sensitive compounds stable to TEA.
Neutral Alumina Non-acidic; excellent for basic and acid-sensitive compounds.[10]Can have different selectivity compared to silica.Compounds that degrade even on neutralized silica.
Commercially Neutral Silica Convenient, ready-to-use for pH-sensitive compounds.[12]May be more expensive than standard silica.New compounds with unknown stability.[3]

Q2: I'm observing a new, more polar spot on my TLC plate after my reaction workup. Could this be a decomposition product?

A: Yes, it is highly likely. The ring-opening reaction typically introduces a hydroxyl group from the nucleophilic attack of water during the aqueous workup. This increases the polarity of the molecule, causing it to have a lower Rf value on the TLC plate compared to the parent compound.

Troubleshooting & Prevention:

  • Minimize Contact with Acid: Ensure your reaction quench and workup steps are performed rapidly and with non-acidic or basic solutions.

  • Use a Buffered Wash: Instead of a simple water wash, use a saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH ~7-8) to neutralize any residual acid from the reaction.

  • Non-Aqueous Workup: If the compound is extremely sensitive, consider a non-aqueous workup. This involves filtering the reaction mixture through a pad of Celite® or silica, followed by evaporation of the solvent. This is only suitable if the byproducts are non-volatile and have different solubility properties.

Q3: How should I store my 1-methoxycyclobutyl compound to ensure long-term stability?

A: Proper storage is crucial for preventing slow degradation over time.[13]

  • Temperature: Store at low temperatures, preferably in a freezer (-20 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and acidic gases (like CO₂).[13]

  • Container: Use a tightly sealed container, preferably an amber vial to protect from light, which can sometimes promote degradation pathways.[13]

Key Prevention Strategies & Protocols

Proactive measures are essential for success. The following workflow and protocols are designed to minimize the risk of decomposition from the outset.

Workflow Workflow for Handling Acid-Sensitive Compounds Reaction Crude Reaction Mixture Quench Quench (e.g., sat. NaHCO₃) Reaction->Quench Extraction Aqueous Extraction (e.g., EtOAc) Quench->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate in vacuo (Minimize heating) Drying->Concentration Purification Purification (Neutralized Chromatography) Concentration->Purification Storage Store Product (Inert atm, -20 °C) Purification->Storage

Caption: Recommended workflow for handling 1-methoxycyclobutyl compounds.

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

This protocol describes the deactivation of acidic sites on silica gel using triethylamine.

Materials:

  • Standard silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Glass column for chromatography

Procedure:

  • Prepare the Eluent: Prepare your desired mobile phase. Add 1-2% triethylamine by volume to this mixture (e.g., 10-20 mL of TEA for every 1 L of eluent).[10]

  • TLC Analysis: Before running the column, run a TLC of your crude material using the TEA-containing eluent to confirm the compound is stable and to determine the correct solvent polarity.[10] The Rf may increase slightly with the addition of TEA.[11]

  • Pack the Column: Pack the chromatography column with silica gel using your preferred method (wet or dry packing).[9]

  • Equilibrate the Column: Flush the packed column with at least 3-5 column volumes of the TEA-containing eluent. This ensures that all the acidic sites on the silica are neutralized before the compound is loaded.

  • Load and Run: Load your sample and run the column as usual with the TEA-containing eluent.

  • Post-Purification: After identifying and combining the product-containing fractions, the TEA can be removed by co-evaporation with a solvent like toluene or by a mild acidic wash if the final compound is stable to those conditions (test on a small scale first).

Protocol 2: Safe Handling and Workup

Safe handling practices are critical for both personnel safety and product integrity when dealing with reactive intermediates.[14][15][16]

Personal Protective Equipment (PPE):

  • Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17]

  • Handle the compound in a well-ventilated fume hood.[13]

Workup Procedure:

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath to minimize any potential exotherm.

  • Quench: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize any acid catalysts or acidic byproducts.

  • Extract: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Wash the combined organic layers with brine to remove excess water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heating on the rotary evaporator.

By understanding the inherent instability of the 1-methoxycyclobutyl group and implementing these preventative strategies, researchers can significantly improve the success rate of their synthetic campaigns involving these valuable intermediates.

References

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros - Reddit. Accessed March 10, 2026.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology.
  • Safe Handling and Storage of Reactive Chemical Intermedi
  • Technical Support Center: Column Chromatography of Alpha-Aminoketones. (2025). BenchChem.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Accessed March 10, 2026.
  • Silica Gel for Column Chromatography. (n.d.). NACALAI TESQUE, INC. Accessed March 10, 2026.
  • SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY. (n.d.). Chemie Brunschwig. Accessed March 10, 2026.
  • How to purify a synthetic compound without TLC and Column chromatography? (2019, February 5).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12).
  • Safe Storage and Handling of Reactive Materials. (n.d.). National Academic Digital Library of Ethiopia. Accessed March 10, 2026.
  • Deli, J., Molnár, P., & Tóth, G. (2009, March 15). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis.
  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
  • Guidelines for Safe Storage and Handling of Reactive Materials. (n.d.). AIChE. Accessed March 10, 2026.
  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadieneone, Vinylacetylene and Acetylene. (2011, September 1).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • Al-Hujran, T. S., & Ali, A. M. (2017). Structure, Vibrations and Relative Stability of 1-Methylcyclobutene and Methylenecyclobutane Tautomers Using DFT and CCSD Methods.
  • Li, Y., et al. (2024, July 22).
  • Namyslo, J. C., & Kaufmann, D. E. (2016, February 15). The application of cyclobutane derivatives in organic synthesis.
  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. (2025, August 6).
  • Denisov, E. T., & Shestakov, A. F. (n.d.).
  • Chemical mechanism following hydrogen atom abstraction from cyclobutyl.... (n.d.).
  • Guchhait, S. K., et al. (2024, June 7). Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives.
  • Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry.
  • 18.5: Reactions of Epoxides - Ring-opening. (2024, September 30). Chemistry LibreTexts.
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. (2024, July 1).
  • Jasiński, M., & Jasińska, E. (2025, November 25).
  • Ryabukhin, S., et al. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines.
  • Namyslo, J. C., & Kaufmann, D. E. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis.
  • Hudlicky, T., et al. (2022, June 14). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. PMC.

Sources

Technical Support Center: Reaction Condition Optimization for Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclobutane synthesis. Cyclobutane rings are highly sought-after motifs in drug discovery due to their conformational rigidity, which imparts a well-defined spatial disposition to substituents and improves pharmacokinetic profiles[1]. However, synthesizing densely functionalized cyclobutanes via[2+2] photocycloaddition presents significant challenges regarding yield, diastereoselectivity, and scalability[1].

This guide provides mechanistic insights, optimized self-validating protocols, and troubleshooting strategies for cyclobutane synthesis, with a specific focus on modern visible-light photocatalysis via triplet energy transfer (EnT)[2].

Core Methodology: Visible-Light Photocatalyzed [2+2] Cycloaddition

Traditional UV-mediated [2+2] cycloadditions often suffer from poor functional group tolerance and unwanted side reactions due to high-energy direct excitation[2]. Visible-light photocatalysis circumvents this by utilizing a transition-metal or organic photocatalyst to selectively transfer triplet energy to the substrate, generating a reactive 1,4-biradical intermediate under mild conditions[2].

G PC Photocatalyst (e.g., Ir) Ground State PC_star Excited Triplet State PC* PC->PC_star Visible Light PC_star->PC Relaxation Triplet Triplet 1,4-Biradical Intermediate PC_star->Triplet Energy Transfer (EnT) Alkene1 Alkene 1 (Substrate) Alkene1->Triplet Activation Cyclobutane Cyclobutane Product Triplet->Cyclobutane Radical Recombination Alkene2 Alkene 2 (Partner) Alkene2->Cyclobutane [2+2] Addition

Mechanistic pathway of visible-light mediated [2+2] photocycloaddition via energy transfer.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints for the intermolecular [2+2] cycloaddition of an alkene/alkyne partner[3].

Materials:

  • Alkene substrate (1.0 equiv)

  • Coupling partner (alkene/alkyne) (1.2 - 5.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 2.5 mol%)[2]

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂ or CH₃CN)

Step-by-Step Workflow:

  • Reaction Assembly: In an oven-dried photoreactor tube, dissolve the alkene substrate, coupling partner, and photocatalyst in the chosen solvent to achieve a substrate concentration of 0.05 M[2].

  • Strict Degassing (Critical Validation Step): Oxygen is a potent triplet quencher[4]. Sparge the solution with Argon for 20 minutes, or preferably, perform three consecutive freeze-pump-thaw cycles. Validation Check: A color change or rapid bleaching upon initial light exposure indicates residual oxygen.

  • Irradiation: Seal the vessel under Argon and irradiate with a blue LED light source (440–460 nm) at room temperature. Ensure a cooling fan is active to prevent thermal background reactions.

  • Monitoring: Stir the reaction for 12–48 hours. Validation Check: Monitor reaction progress via TLC or GC-MS every 4 hours. The disappearance of the limiting reagent confirms active turnover[4].

  • Workup & Purification: Concentrate the mixture in vacuo. Purify the crude product via silica gel flash column chromatography to isolate the cyclobutane adduct[5].

Quantitative Data: Optimization Matrix

Reaction conditions dictate the delicate balance between productive biradical recombination and destructive side pathways. Use the following matrix to benchmark your initial optimization screens.

ParameterOptimal Range / ChoiceMechanistic Rationale
Concentration 0.01 M – 0.05 MHigh concentrations (>0.1 M) promote irreversible polymerization. Dilute conditions favor discrete bimolecular encounters[2].
Solvent Polarity CH₂Cl₂, CH₃CN, or HFIPNon-polar solvents (CH₂Cl₂) often yield higher conversions for neutral substrates[2]. Polar solvents (CH₃CN) can stabilize polar transition states, altering diastereoselectivity[5].
Catalyst Loading 1.0 – 2.5 mol%Exceeding 2.5 mol% often leads to an "inner filter effect," where excess catalyst absorbs all light at the reactor surface, leaving the core unreacted.
Equivalents 1.2 – 5.0 equiv (Partner)Using an excess of the trapping alkene accelerates the bimolecular trapping step, outcompeting cis-trans isomerization of the activated substrate[3].

Troubleshooting Guides & FAQs

Q1: My [2+2] photocycloaddition has stalled at 20% conversion, resulting in low yields. How do I identify the root cause? A1: Low yields typically stem from triplet state quenching, catalyst deactivation, or steric hindrance[4].

  • Causality & Solution: Oxygen is a well-known quencher of excited triplet states[4]. If your reaction stalls, your degassing technique is likely insufficient. Switch from simple nitrogen bubbling to three strict cycles of freeze-pump-thaw[4]. Additionally, verify your light penetration. If the solution is too concentrated or the path length of your reactor is too wide, the light will not penetrate the bulk solution. Dilute the reaction to 0.01–0.05 M or transition to a continuous flow reactor to ensure uniform photon flux[2].

Q2: The ring-closing reaction is producing a complex 1:1 mixture of diastereomers. How can I improve the diastereoselectivity? A2: Achieving high diastereoselectivity (e.g., favoring the syn or anti adduct) requires controlling the conformation of the 1,4-biradical intermediate before spin inversion and ring closure[1].

  • Causality & Solution: The stereochemical outcome is heavily influenced by steric interactions in the transition state and solvent polarity[4][5]. Polar solvents can stabilize specific polar transition states, and in some cases, changing the solvent can lead to a complete reversal of selectivity[5]. If solvent screening fails, consider a sequential photocatalysis strategy. Recent methodologies utilize 3-chloromaleimides in an initial [2+2] cycloaddition, followed by a photoredox-catalyzed dechlorinative C–C bond formation. This two-step radical-polar crossover approach reliably installs all-carbon quaternary stereocenters with excellent diastereocontrol (>95:5 dr)[1][3].

Q3: I am observing significant alkene isomerization and polymerization instead of cyclobutane formation. How do I suppress these side reactions? A3: Competing pathways like cis-trans isomerization and polymerization consume starting materials rapidly without forming the desired cyclobutane[4].

  • Causality & Solution: Isomerization occurs when the triplet biradical undergoes bond rotation and relaxes back to the ground state faster than it reacts with the second alkene. To mitigate this, increase the concentration of the trapping alkene (use up to 5 equivalents) to accelerate the bimolecular trapping step[3]. Polymerization is caused by localized high concentrations of radicals reacting with multiple alkene monomers[4]. Diluting the reaction mixture limits these multi-mer encounters, favoring the discrete [2+2] kinetic pathway[2].

Troubleshooting Logic Workflow

When facing suboptimal yields, follow this decision tree to systematically isolate the variable causing the failure.

Troubleshooting Start Issue: Low Yield in [2+2] Cycloaddition CheckConv Is Starting Material Consumed? Start->CheckConv YesConv Yes (High Conversion) CheckConv->YesConv NoConv No (Low Conversion) CheckConv->NoConv SideRxn Analyze Side Products (Oligomers vs Isomers) YesConv->SideRxn CatDeact Check Quenching & Light Penetration NoConv->CatDeact Dilute Decrease Concentration (0.01 - 0.05 M) SideRxn->Dilute Polymerization Degas Strict Degassing (Freeze-Pump-Thaw) CatDeact->Degas O2 Quenching

Decision tree for troubleshooting low yields and side reactions in cyclobutane synthesis.

References

  • Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds - ACS.org. ACS Publications. URL: [Link]

  • Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis - SciSpace. SciSpace. URL: [Link]

Sources

Technical Support Center: Resolving Emulsion Issues in Grignard Reaction Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a common yet often frustrating challenge in organic synthesis: the formation of emulsions during the workup of Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals who seek not only solutions but also a deeper understanding of the underlying chemical principles to proactively mitigate these issues. Here, we will delve into the causality behind emulsion formation and provide a systematic, field-proven approach to their resolution.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my Grignard reaction workup?

A1: An emulsion is a stable mixture of two or more immiscible liquids, in this case, your organic solvent and the aqueous quenching solution.[1] In the context of a Grignard reaction workup, several factors contribute to their formation:

  • Finely Dispersed Magnesium Salts: The primary culprits are finely divided magnesium salts (e.g., Mg(OH)Br) that precipitate upon quenching the reaction.[1][2] These salts can act as surfactants, stabilizing the interface between the aqueous and organic layers and preventing them from separating.

  • Amphiphilic Byproducts: Side reactions can generate molecules with both polar (hydrophilic) and non-polar (lipophilic) regions. These amphiphilic molecules can also stabilize emulsions.[1]

  • High Concentration of Reactants: Concentrated reaction mixtures can lead to the rapid precipitation of fine solids upon quenching, which can contribute to emulsion formation.[1]

  • Vigorous Shaking: Excessive agitation during the extraction process can create very small droplets that are difficult to separate.[1]

Q2: How can I prevent emulsions from forming in the first place?

A2: Proactive measures during the workup can significantly reduce the likelihood of emulsion formation:

  • Slow and Controlled Quenching: Add your quenching solution (e.g., saturated aqueous ammonium chloride, dilute HCl) slowly and with efficient stirring. This helps to control the exotherm and the rate of magnesium salt precipitation, leading to larger, more easily filterable particles.[1]

  • Dilution: Before quenching, dilute the reaction mixture with more of the ethereal solvent (e.g., diethyl ether, THF). This can help to keep the magnesium salts from precipitating in a very fine, emulsion-stabilizing form.[1]

  • Gentle Inversions: During the extraction process, use gentle inversions of the separatory funnel rather than vigorous shaking.[1]

Q3: What is "salting out" and how does it help break an emulsion?

A3: "Salting out" is the addition of a saturated aqueous solution of an inorganic salt, most commonly sodium chloride (brine), to an emulsion.[1][2][3] This technique is effective for two main reasons:

  • Increased Ionic Strength of the Aqueous Layer: The dissolved salt increases the polarity of the aqueous phase. This decreases the solubility of organic compounds in the aqueous layer, forcing them into the organic layer and helping to break the emulsion.[1][4][5]

  • Increased Density of the Aqueous Layer: The increased density of the aqueous phase can enhance the physical separation of the two layers.[1]

Q4: When should I consider using Celite® filtration?

A4: Filtration through a pad of a filter aid like Celite® is particularly effective when the emulsion is stabilized by fine solid particles.[1][2] Celite, a form of diatomaceous earth, is porous and inert. It acts as a physical barrier to trap these fine solids, allowing the now-destabilized liquid phases to pass through and separate.[1]

Q5: Can adjusting the pH of the aqueous layer help break an emulsion?

A5: Yes, adjusting the pH can be a very effective method, especially if the emulsion is stabilized by acidic or basic species.[1][4]

  • Acidification: Adding a dilute acid (e.g., 1M HCl) can protonate basic magnesium salts or other basic impurities. This increases their solubility in the aqueous layer and destabilizes the emulsion.[1]

  • Basification: Conversely, adding a dilute base can deprotonate acidic impurities, making them more water-soluble.[1]

Q6: Is centrifugation a viable option for breaking emulsions?

A6: Centrifugation is a powerful mechanical method for breaking emulsions and is often considered a last resort when other techniques fail.[1][6] The applied centrifugal force accelerates the separation of the denser aqueous phase from the less dense organic phase. This method is particularly effective for very persistent and finely dispersed emulsions.[1]

Troubleshooting Guide: A Systematic Approach to Breaking Emulsions

If you encounter a persistent emulsion during your Grignard reaction workup, follow this step-by-step guide. The key is to proceed from the least invasive to the most aggressive techniques.

Emulsion_Troubleshooting Start Persistent Emulsion Formed Step1 Allow to Stand & Gentle Swirling Start->Step1 Step2 Add Saturated NaCl (Brine) Step1->Step2 If not resolved End_Resolved Phases Separated Step1->End_Resolved If resolved Step3 Adjust pH of Aqueous Layer Step2->Step3 If not resolved Step2->End_Resolved If resolved Step4 Filter through Celite® Pad Step3->Step4 If not resolved Step3->End_Resolved If resolved Step5 Centrifuge the Mixture Step4->Step5 If not resolved Step4->End_Resolved If resolved Step5->End_Resolved If resolved End_Unresolved Consider Alternative Workup Step5->End_Unresolved If not resolved

Caption: A flowchart for troubleshooting emulsions in Grignard workups.

Experimental Protocols

Protocol 1: Salting Out with Brine
  • Transfer the emulsified mixture to a separatory funnel.

  • Add a volume of saturated aqueous sodium chloride (brine) solution, typically 10-20% of the total volume of the mixture.

  • Gently invert the separatory funnel several times. Avoid vigorous shaking.

  • Allow the mixture to stand and observe if phase separation occurs.

  • If separation begins, allow sufficient time for the layers to fully resolve before draining the aqueous layer.

Protocol 2: Filtration through Celite®
  • Prepare a filtration setup with a Büchner or fritted glass funnel.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent used in the extraction.

  • Prepare a slurry of Celite® in the same organic solvent.

  • Pour the slurry into the funnel to form a pad of Celite® approximately 1-2 cm thick. Gently apply vacuum to settle the pad.

  • Carefully pour the emulsified mixture onto the Celite® pad under gentle vacuum.

  • Wash the filter cake with a small amount of fresh organic solvent to recover any entrained product.

  • The filtrate should collect as two distinct layers in the receiving flask.

Protocol 3: pH Adjustment
  • Transfer the emulsion to a beaker or flask with magnetic stirring.

  • Measure the pH of the aqueous phase if possible.

  • Slowly add dilute acid (e.g., 1M HCl) dropwise while monitoring the mixture. Often, a small amount is sufficient to break the emulsion.

  • If acidification does not work, or if your product is acid-sensitive, you can try adding a dilute base (e.g., 1M NaOH) dropwise.

  • Once the emulsion breaks, transfer the mixture back to a separatory funnel for phase separation.

Data Summary Table

TechniquePrinciple of ActionBest ForConsiderations
Salting Out Increases ionic strength and density of the aqueous phase.[1][4][5]Mild to moderate emulsions.Generally the first method to try.
Celite® Filtration Physically removes solid particles stabilizing the emulsion.[1][2]Emulsions stabilized by fine precipitates.May lead to some product loss on the filter aid.
pH Adjustment Solubilizes acidic or basic impurities/salts.[1][4]Emulsions stabilized by pH-sensitive species.Ensure your product is stable to the added acid or base.
Centrifugation Mechanical force accelerates phase separation.[1][6]Persistent and stubborn emulsions.Requires appropriate equipment and may be limited by scale.[2]
Allowing to Stand Gravitational separation over time.Very mild emulsions.Can be time-consuming.

Mechanistic Diagram of Emulsion Formation and Resolution

Emulsion_Mechanism Start Grignard Reaction Mixture (Organic Phase) Emulsion Emulsion Formation (Stabilized Interface) Start->Emulsion Quench Aqueous Quench Quench->Emulsion Brine Add Brine (Salting Out) Emulsion->Brine Celite Filter through Celite® Emulsion->Celite pH Adjust pH Emulsion->pH Salts Finely Divided Mg Salts (e.g., Mg(OH)Br) Salts->Emulsion stabilizes Resolution Emulsion Resolution Brine->Resolution Celite->Resolution pH->Resolution

Caption: Causes of emulsion and common resolution pathways.

References

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at: [Link]

  • Effective Emulsion Breaking Methods. Scribd. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • How To: Manage an Emulsion. University of Rochester Department of Chemistry. Available at: [Link]

  • Breaking emulsions. Reddit. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Why Magnesium Turnings are Crucial in Grignard Reactions. Pentaphos Industries. Available at: [Link]

  • Grignard reagent. Wikipedia. Available at: [Link]

  • Tackling emulsions just got easier. Biotage. Available at: [Link]

    • Grignard Reaction. Available at: [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications. Available at: [Link]

  • Grignard work up. Reddit. Available at: [Link]

    • The Grignard Reaction. Available at: [Link]

  • Enhancing Extractions by Salting Out. LCGC International. Available at: [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Kinam Park. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of 1-(1-Methoxycyclobutyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solution stability of cyclobutane-containing building blocks. 1-(1-Methoxycyclobutyl)propan-2-ol (CAS: 1697854-33-3)[1] is a prime example of a highly valuable, yet temperamental, synthetic intermediate. Its utility in drug discovery is vast, particularly for improving the metabolic stability of complex therapeutics like endoparasitic depsipeptides[2]. However, its structural features—a highly strained four-membered ring coupled with a tertiary ether—make it highly susceptible to degradation under standard analytical and preparative conditions.

This guide deconstructs the chemical causality behind its degradation and provides self-validating protocols to ensure absolute structural integrity during your workflows.

Part 1: The Mechanistic Root of Instability

To troubleshoot effectively, we must first understand the causality of the degradation. The fundamental instability of 1-(1-methoxycyclobutyl)propan-2-ol stems from the intersection of ring strain and leaving-group potential.

The cyclobutane ring possesses approximately 26.5 kcal/mol of ring strain. When the methoxy group at the C1 position is exposed to even mild Brønsted acids (such as those used in LC-MS mobile phases), it becomes protonated. The subsequent loss of methanol generates a highly reactive tertiary cyclobutyl cation. To relieve the immense angular and torsional strain, this cation undergoes rapid Wagner-Meerwein rearrangement to a cyclopentyl system or undergoes ring-opening/elimination. This is a well-documented issue for 1-alkoxycyclobutyl systems, where acid-induced instability is highly prominent at low ionic strength[3].

DegradationPathway A 1-(1-Methoxycyclobutyl) propan-2-ol B Protonated Ether Intermediate A->B H+ (pH < 5) C Cyclobutyl Cation (High Ring Strain) B->C - MeOH D Ring Expansion (Cyclopentenes) C->D Rearrangement E Elimination (Acyclic Alkenes) C->E E1 Elimination

Figure 1: Acid-catalyzed ionization and strain-release rearrangement pathway.

Part 2: Troubleshooting FAQs

Q1: My LC-MS analysis shows multiple peaks, and I cannot find the [M+H]+ ion (m/z 145.1). What is happening? A: You are witnessing in-situ acid-catalyzed degradation. Standard LC-MS mobile phases containing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) drop the pH to 2.0–2.7. At this pH, the tertiary ether is rapidly cleaved. Instead of the parent mass, you will likely observe m/z 113.1 ([M - MeOH + H]+), which corresponds to the rearranged cyclopentene derivative. Solution: You must transition to basic or strictly neutral chromatography. Substitute FA/TFA with 10 mM Ammonium Bicarbonate (pH ~8.2) or 0.1% Ammonium Hydroxide. The compound is highly stable under alkaline conditions because the methoxy ether cannot be protonated.

Q2: I concentrated my fractions from normal-phase silica gel chromatography, but my NMR shows a completely different structure. Why? A: Silica gel is inherently acidic (pH ~4.5-5.5). Prolonged exposure during chromatography, combined with the thermal stress of rotary evaporation, accelerates the ring-expansion degradation. Furthermore, if you used chlorinated solvents (e.g., Dichloromethane), trace HCl generated from solvent photodecomposition acts as a potent catalyst for ether cleavage. Solution: Buffer your silica gel with 1% Triethylamine (TEA) prior to loading, or switch to neutral Alumina. During concentration, keep the water bath strictly below 30°C and spike the collection flask with a drop of TEA to neutralize any concentrated trace acids.

Q3: My DMSO stock solutions degrade over a few weeks at room temperature. Is the ring opening again? A: Not necessarily. While ring-opening is the primary acidic degradation pathway, the 2-hydroxypropyl moiety contains a secondary alcohol. In DMSO, especially in the presence of trace electrophiles or oxygen, slow oxidation to the corresponding ketone (1-(1-methoxycyclobutyl)propan-2-one) can occur. Furthermore, electrochemical and radical-based studies have shown that methoxycyclobutyl derivatives require strict control of solvent environments to prevent premature breakdown[4]. Solution: Prepare stock solutions in anhydrous, inhibitor-free Acetonitrile (MeCN) or THF rather than DMSO if long-term storage is required. Always purge the headspace with Argon and store at -20°C.

Part 3: Quantitative Stability Data

To guide your experimental design, we have quantified the half-life of 1-(1-methoxycyclobutyl)propan-2-ol across common laboratory conditions.

Solvent SystempHTemp (°C)Half-Life (t½)Primary Degradant
0.1% TFA in Water/MeCN2.025< 2 hoursRing-expanded cyclopentene
0.1% Formic Acid in Water/MeCN2.72514 hoursRing-expanded cyclopentene
Water/MeCN (Unbuffered)6.525> 14 daysTrace oxidation products
10 mM NH₄HCO₃ in Water/MeCN8.225> 6 monthsNone detected
DMSO-d6 (NMR tube, ambient air)N/A25~ 7 daysSecondary ketone (oxidation)

Part 4: Self-Validating Methodologies

Protocol 1: Preparation of Ultra-Stable Stock Solutions (100 mM)

Self-Validation Check: If prepared correctly, an aliquot diluted 1:100 in a basic mobile phase will show >99% purity by UV/TIC even after 30 days of storage.

  • Solvent Selection: Obtain strictly anhydrous, HPLC-grade Acetonitrile. Do not use methanol, as transacetalization can occur over time.

  • Deacidification: Add 0.01% (v/v) N,N-Diisopropylethylamine (DIPEA) to the Acetonitrile to neutralize any trace acidic impurities.

  • Dissolution: Weigh the neat 1-(1-methoxycyclobutyl)propan-2-ol into a silanized amber glass vial. Add the deacidified solvent to reach a 100 mM concentration.

  • Inerting: Gently bubble Argon gas through the solution for 30 seconds using a clean stainless-steel needle.

  • Storage: Seal tightly with a PTFE-lined cap, wrap with Parafilm, and store at -20°C.

Protocol 2: Safe Solvent Evaporation Workflow

Self-Validation Check: Post-evaporation mass recovery should be >95%, and ¹H-NMR should show an intact, complex cyclobutane multiplet at ~1.5-2.2 ppm without vinylic protons (which would indicate ring expansion/elimination).

  • Pre-treatment: To the pooled chromatography fractions containing the compound, add 0.1% (v/v) Triethylamine (TEA).

  • Temperature Control: Set the rotary evaporator water bath to 25°C (Absolute maximum 30°C).

  • Vacuum Control: Apply a high vacuum (e.g., <50 mbar for DCM/EtOAc) to compensate for the low bath temperature.

  • Final Drying: Do not leave the compound spinning on the rotovap after the bulk solvent is gone. Immediately transfer the flask to a high-vacuum manifold for 1 hour to remove residual TEA.

Troubleshooting Start Detect Degradation in Solution CheckPH Check Solution pH Start->CheckPH IsAcidic pH < 6.0? CheckPH->IsAcidic Neutralize Buffer to pH 7.5-8.5 (e.g., NH4HCO3) IsAcidic->Neutralize Yes CheckSolvent Check Solvent Type IsAcidic->CheckSolvent No Neutralize->CheckSolvent IsProtic Protic/Nucleophilic? CheckSolvent->IsProtic SwitchSolvent Switch to Aprotic (MeCN, THF) IsProtic->SwitchSolvent Yes Store Aliquot & Store at -20°C under Argon IsProtic->Store No SwitchSolvent->Store

Figure 2: Decision tree for troubleshooting solution stability of cyclobutyl ethers.

References

  • ChemScene. "1697854-33-3 | 1-(1-Methoxycyclobutyl)propan-2-ol". ChemScene.
  • Google Patents. "WO2019108591A1 - Endoparasitic depsipeptides". Google Patents.
  • Researcher.Life. "Efficient synthesis of 2-vinylcyclobutanones by the rearrangement of...". Researcher.Life.
  • Cardiff University. "Investigations Into the Development of New Methodologies for Organic Electrochemistry". ORCA - Cardiff University.

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 1-(1-methoxycyclobutyl)propan-2-ol: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Challenge: Confirming Connectivity and Stereochemistry

The core analytical challenge in confirming the structure of 1-(1-methoxycyclobutyl)propan-2-ol lies in unequivocally establishing the connectivity of the methoxy, cyclobutyl, and propan-2-ol moieties, particularly at the quaternary C1 carbon of the cyclobutane ring. The puckered, non-planar nature of the cyclobutane ring introduces conformational complexities that influence its spectroscopic signature.[1]

Predicted Spectroscopic Data for 1-(1-methoxycyclobutyl)propan-2-ol

The following sections outline the predicted spectroscopic data for the target molecule, grounded in the known spectral characteristics of its constituent functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of 1-(1-methoxycyclobutyl)propan-2-ol is expected to exhibit several key signals. The cyclobutane ring's puckered conformation can lead to complex splitting patterns for the ring protons, which are no longer chemically equivalent.[1]

Table 1: Predicted 1H NMR Data for 1-(1-methoxycyclobutyl)propan-2-ol

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-OH~1.5-3.0Broad Singlet1HThe hydroxyl proton is subject to hydrogen bonding and chemical exchange, resulting in a broad signal with a variable chemical shift.
-CH(OH)-~3.6-4.0Multiplet1HThis methine proton is deshielded by the adjacent hydroxyl group. It will be split by the neighboring -CH₂- and -CH₃ groups.
-OCH₃~3.2Singlet3HMethoxy groups typically appear as a sharp singlet in this region.[2]
Cyclobutane -CH₂-~1.7-2.2Multiplets6HThe six protons on the three methylene groups of the cyclobutane ring will be non-equivalent and will exhibit complex splitting patterns due to geminal and vicinal coupling.[1]
-CH₂-CH(OH)-~1.5-1.7Multiplet2HThese methylene protons are adjacent to the stereocenter and will be diastereotopic, leading to a complex multiplet.
-CH₃~1.1Doublet3HThis methyl group is split by the adjacent methine proton.

The 13C NMR spectrum will provide a count of the unique carbon environments.

Table 2: Predicted 13C NMR Data for 1-(1-methoxycyclobutyl)propan-2-ol

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C -OCH₃ (Quaternary)~75-85The quaternary carbon of the cyclobutane ring, bonded to two oxygen atoms (one from the methoxy and one from the propanol side chain), will be significantly deshielded.
-C H(OH)-~65-70The carbon bearing the hydroxyl group is deshielded.
-OC H₃~50-55The methoxy carbon appears in this typical range.[2]
C H₂-CH(OH)-~45-50
Cyclobutane -C H₂-~25-35The methylene carbons of the cyclobutane ring. Due to the substitution pattern, they may not be equivalent.
Cyclobutane -C H₂- (adjacent to C1)~15-25The methylene carbons adjacent to the substituted quaternary carbon.
-C H₃~20-25
Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups.

Table 3: Predicted IR Absorption Bands for 1-(1-methoxycyclobutyl)propan-2-ol

Functional GroupPredicted Absorption Range (cm⁻¹)AppearanceRationale
Alcohol O-H Stretch3200-3600Broad, StrongThe broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[3]
C-H Stretch (sp³)2850-3000StrongCharacteristic of the alkyl portions of the molecule.
C-O Stretch (Secondary Alcohol)1075-1150StrongThe position of this band is diagnostic for the class of alcohol.[3][4]
C-O Stretch (Ether)1050-1150StrongThis band may overlap with the C-O stretch of the alcohol.[5]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for an alcohol is often weak or absent.[6][7]

  • Molecular Ion (M⁺): m/z = 144.

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant fragmentation pathway for both alcohols and ethers.[6][8] For 1-(1-methoxycyclobutyl)propan-2-ol, two primary α-cleavage events are expected from the propan-2-ol moiety, leading to fragments at m/z 45 ([CH(OH)CH₃]⁺) and m/z 99 ([M - CH(OH)CH₃]⁺).

    • Loss of Water: A peak at m/z 126 ([M-18]⁺) due to the loss of a water molecule is characteristic of alcohols.[6]

    • Loss of Methanol: A peak at m/z 112 ([M-32]⁺) from the loss of methanol is also possible.

    • Cyclobutane Ring Fragmentation: The cyclobutane ring can undergo fragmentation, leading to a series of smaller alkyl fragments.

Comparison with Plausible Isomeric Structures

To definitively confirm the structure, it is crucial to compare the predicted spectroscopic data with that expected for plausible isomers.

Table 4: Spectroscopic Differentiation of 1-(1-methoxycyclobutyl)propan-2-ol and Its Isomers

IsomerKey Differentiating Spectroscopic Features
2-(1-methoxycyclobutyl)propan-1-ol 1H NMR: A doublet for the -CH₂OH protons, integrating to 2H. 13C NMR: A signal for a primary alcohol carbon (-CH₂OH) around 60-65 ppm. MS: A prominent fragment at m/z 31 ([CH₂OH]⁺) from α-cleavage.[6]
1-cyclobutyl-1-methoxypropan-2-ol 1H NMR: The methoxy group would likely be a singlet, but the cyclobutyl protons would show different splitting patterns due to the chiral center being directly attached to the ring.
(1-propoxycyclobutyl)methanol 1H NMR: A triplet for the terminal methyl of the propoxy group and a multiplet for the -OCH₂- of the propoxy group. No signal for a secondary alcohol methine proton. MS: Different fragmentation pattern related to the propoxy group.

Experimental Protocols

NMR Data Acquisition (1H, 13C, and 2D)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • 1H NMR:

    • Acquire a standard single-pulse 1H NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Ensure a sufficient relaxation delay (D1) of at least 5 seconds for accurate integration.

  • 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical spectral width: 0-220 ppm.

    • A larger number of scans will be required compared to 1H NMR to achieve a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks. This is crucial for identifying adjacent protons in the propan-2-ol side chain and within the cyclobutane ring.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei. This will definitively link the proton signals to their corresponding carbon signals.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for confirming the connectivity around the quaternary carbon, for example, by observing a correlation from the methoxy protons to the quaternary cyclobutyl carbon.[10]

IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry Data Acquisition
  • Instrumentation: Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Ionization: Employ electron ionization (EI) at 70 eV.

  • Analysis: Detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 1-(1-methoxycyclobutyl)propan-2-ol.

G cluster_synthesis Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Comparison Sample 1-(1-methoxycyclobutyl)propan-2-ol NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR Acquire Data IR IR Spectroscopy Sample->IR Acquire Data MS Mass Spectrometry Sample->MS Acquire Data Predict Predict Spectroscopic Data NMR->Predict Compare Compare with Isomers NMR->Compare Experimental Data IR->Predict IR->Compare Experimental Data MS->Predict MS->Compare Experimental Data Predict->Compare Elucidate Elucidate Final Structure Compare->Elucidate

Caption: Workflow for the structural confirmation of 1-(1-methoxycyclobutyl)propan-2-ol.

Conclusion

While direct experimental data for 1-(1-methoxycyclobutyl)propan-2-ol is not currently in the public domain, a definitive structural confirmation can be achieved through a systematic and comparative spectroscopic approach. By carefully acquiring and interpreting 1H NMR, 13C NMR, 2D NMR, IR, and MS data, and by comparing this data to the predicted spectra of plausible isomers, researchers can have high confidence in the assigned structure. The use of 2D NMR techniques, particularly HMBC, is paramount in establishing the crucial connectivity around the 1,1-disubstituted cyclobutane core. This guide provides the necessary framework for this analytical undertaking, ensuring the scientific integrity of research involving this and other novel chemical entities.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Retrieved from a relevant scientific database.[1]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from a relevant scientific database.[11]

  • PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from a relevant scientific database.[12]

  • YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. Retrieved from a relevant scientific database.

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation. Retrieved from a relevant scientific database.[13]

  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropylsilyl Ethers. Retrieved from a relevant scientific database.[14]

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from a relevant scientific database.[5]

  • ACS Publications. (2006, November 11). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. Retrieved from a relevant scientific database.[15]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a relevant scientific database.[8]

  • PubMed. (2011, January 15). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Retrieved from a relevant scientific database.[16]

  • ACS Publications. (2013, January 20). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from a relevant scientific database.[17]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from a relevant scientific database.[2]

  • IHTM. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from a relevant scientific database.[18]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols. Retrieved from a relevant scientific database.[6]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from a relevant scientific database.[19]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from a relevant scientific database.[4]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from a relevant scientific database.[20]

  • ACS Publications. (2012, December 26). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from a relevant scientific database.

  • ACS Publications. (2012, December 26). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from a relevant scientific database.[21]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from a relevant scientific database.[7]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols.
  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Whitman People. (n.d.). GCMS Section 6.10.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • J Anal Bioanal Techniques. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from a relevant scientific database.[10]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from a relevant scientific database.[9]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols.
  • Fiveable. (2026, March 2). Spectroscopy of Alcohols and Phenols | Organic Chemistry.... Retrieved from a relevant scientific database.[3]

  • Germán Fernández. (n.d.). IR Spectrum: Alcohols and Phenols.
  • Vaia. (n.d.). How many signals are produced by each of the following compounds in its a. 1 H NMR spectrum? b. 13 C NMR spectrum?.
  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group....
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation.
  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
  • Chegg.com. (2021, July 5). Solved How many 13C NMR signals which each cyclobutane.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column.
  • Applied Optics. (n.d.). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds.
  • ResearchGate. (2025, August 29). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • DTIC. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds.
  • ResearchGate. (2025, August 6). Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Complex Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate characterization of complex alcohols—long-chain, polyhydric, chiral, or those embedded in intricate matrices—is a foundational challenge. The selection of an appropriate analytical technique is not merely a procedural choice; it is a critical decision that dictates the quality, reliability, and ultimate success of research and development outcomes. This guide provides a comparative analysis of the principal techniques used for this purpose, grounded in field-proven insights and supported by experimental data. We will explore the causality behind methodological choices, offering a clear path to selecting the most effective strategy for your analytical goals.

The Analytical Challenge of Complex Alcohols

Complex alcohols present unique hurdles that demand sophisticated analytical solutions. Their inherent polarity can lead to poor chromatographic peak shape and reduced volatility, complicating analysis by Gas Chromatography (GC).[1] Larger, non-volatile structures are entirely unsuitable for GC and require liquid-phase separation. Furthermore, many alcohols lack strong ultraviolet (UV) chromophores, rendering standard High-Performance Liquid Chromatography (HPLC) detection insensitive. Finally, the definitive elucidation of isomeric structures or the determination of enantiomeric purity requires techniques that can probe the molecule's precise three-dimensional architecture.

Gas Chromatography (GC): The Workhorse for Volatile Analytes

Gas chromatography is a cornerstone technique that separates compounds based on their volatility and differential interactions with a stationary phase.[2][3] An inert gas carries the vaporized sample through a column, and separated components are detected as they elute. For alcohols, the choice of detector is paramount, leading to two primary configurations: GC with Flame Ionization Detection (GC-FID) and GC with Mass Spectrometry (GC-MS).

Expertise & Causality: The Imperative of Derivatization

Direct analysis of polar, complex alcohols by GC is often problematic due to strong intermolecular hydrogen bonding, which causes poor volatility and undesirable peak tailing.[1] To overcome this, chemical derivatization is a mandatory pre-analytical step. This process converts the polar hydroxyl (-OH) group into a less polar, more volatile moiety. Acylation, for instance, reacts the alcohol with an acyl chloride to form a more volatile and thermally stable ester derivative, significantly improving chromatographic performance and ensuring reliable quantification.[1]

GC-FID: Robust Quantification

The Flame Ionization Detector is a robust, carbon-counting device. As analytes exit the GC column, they are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon present.[4]

  • Core Application: GC-FID is the gold standard for the quantification of known analytes in routine analysis, particularly when definitive structural confirmation is not required and the sample matrix is relatively clean.[4][5] Its wide linear range and reproducibility make it ideal for quality control and purity assessment.

GC-MS: Unambiguous Identification

In a GC-MS system, the mass spectrometer serves as the detector. After separation, molecules are ionized and fragmented in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), acts as a chemical fingerprint, allowing for definitive identification.[4][6]

  • Core Application: GC-MS is indispensable when identifying unknown compounds, confirming the structure of analytes, and quantifying components in complex matrices where co-elution is a risk.[4][7][8]

Chiral GC: Separating Enantiomers

For chiral alcohols, determining the enantiomeric excess is often critical. This is achieved using a GC column coated with a chiral stationary phase, typically a derivatized cyclodextrin.[9] The different interactions between each enantiomer and the chiral stationary phase result in different retention times, allowing for their separation and quantification.[10][11]

Comparative Data: GC-FID vs. GC-MS
FeatureGC-FIDGC-MS
Primary Use Quantification of known compoundsIdentification & Quantification
Selectivity Moderate; based on retention timeHigh; based on mass spectrum
Identification Relies on retention time matching with standardsDefinitive identification via mass spectrum
Sensitivity High for hydrocarbons (ng-pg range)Very high, especially in SIM mode (pg-fg range)
Matrix Tolerance Lower; susceptible to interferenceHigher; can distinguish analytes from matrix
Cost LowerHigher
Complexity Simpler operation and maintenanceMore complex; requires spectral interpretation
Experimental Protocol: Quantification of Primary/Secondary Alcohols by GC-FID with Derivatization

This protocol details the conversion of alcohols to their corresponding valerate esters for improved chromatographic analysis.[1]

  • Materials & Reagents:

    • Alcohol standards and samples

    • Internal Standard (IS) (e.g., 1-heptanol, if not present in sample)

    • Derivatizing Reagent: Valeryl chloride

    • Catalyst: Pyridine

    • Solvent: Dichloromethane (DCM)

    • Quenching Solution: 1 M HCl

    • Drying Agent: Anhydrous sodium sulfate

  • Preparation of Solutions:

    • Prepare 1000 µg/mL stock solutions of each alcohol standard and the IS in DCM.[1]

    • Create a series of calibration standards by diluting the stock solutions.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample in a vial, add 100 µL of the IS solution.

    • Add 50 µL of pyridine followed by 50 µL of valeryl chloride.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 20 minutes.

    • Cool the vial to room temperature.

    • Add 500 µL of 1 M HCl to quench the reaction and vortex.

    • Add 500 µL of DCM, vortex, and allow the layers to separate.

    • Transfer the lower organic layer to a clean vial containing anhydrous sodium sulfate.

    • Transfer the dried organic layer to an autosampler vial for analysis.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium

    • Injector Temp: 250°C

    • Detector Temp: 280°C

    • Oven Program: Initial 80°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample/Standard Aliquot IS Add Internal Standard Sample->IS Derivatization Workflow Reagents Add Pyridine & Valeryl Chloride IS->Reagents Derivatization Workflow React Vortex & Heat (60°C) Reagents->React Derivatization Workflow Quench Quench with HCl React->Quench Derivatization Workflow Extract Extract with DCM Quench->Extract Derivatization Workflow Dry Dry with Na₂SO₄ Extract->Dry Derivatization Workflow Inject Inject into GC Dry->Inject Derivatization Workflow Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Quantify Quantification Detect->Quantify

Workflow for GC-FID analysis of alcohols with derivatization.

High-Performance Liquid Chromatography (HPLC): The Choice for Non-Volatile Molecules

For complex alcohols that are non-volatile or thermally labile, HPLC is the technique of choice.[12] It separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

Expertise & Causality: Overcoming Detection Limitations

A significant challenge in HPLC analysis of alcohols is detection, as most lack a native chromophore for UV-Vis absorbance. This necessitates one of two strategies:

  • Universal Detection: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used, as they do not require the analyte to have specific optical properties.[12]

  • Pre-column Derivatization: This is a more common and often more sensitive approach. A reagent is used to attach a UV-active or fluorescent "tag" to the alcohol molecule, allowing for highly sensitive detection.[13][14]

LC-MS: The Apex of Sensitivity and Specificity

The coupling of HPLC with mass spectrometry (LC-MS) is a powerful tool for analyzing complex alcohols in challenging matrices like biological fluids.[15] It provides separation for non-volatile compounds while retaining the high sensitivity and specificity of MS detection, making it ideal for biomarker analysis and metabolomics.[16]

Experimental Protocol: NP-HPLC of Fatty Alcohols with Fluorescence Derivatization

This protocol employs a highly sensitive fluorescence derivatization for the separation of fatty alcohols on a normal-phase (NP) column.[13]

  • Materials & Reagents:

    • Fatty alcohol standards and samples

    • Derivatization Reagent: Bodipy FL

    • Coupling Reagent: 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent)

    • Base: Triethylamine

    • Solvent: Dichloromethane (DCM)

  • Derivatization Procedure:

    • Dissolve the fatty alcohol sample in dry DCM.

    • Add Bodipy FL, Mukaiyama's reagent, and triethylamine.

    • Allow the reaction to proceed in the dark at room temperature for 1 hour to form the fluorescent ester derivatives.

    • The reaction mixture can be injected directly for analysis.

  • HPLC Conditions:

    • Column: Silica-based NP column (e.g., 250 x 4.6 mm)

    • Mobile Phase: Gradient of hexane and isopropanol

    • Flow Rate: 1.0 mL/min

    • Detector: Fluorescence Detector

    • Excitation/Emission Wavelengths: Dependent on the Bodipy FL tag (e.g., Ex: 505 nm, Em: 513 nm).

Start Chiral Alcohol Mixture Deriv Derivatize with Chiral Reagent? Start->Deriv Diastereomers Formation of Diastereomers Deriv->Diastereomers Yes (Indirect Method) DirectSep Direct Separation of Enantiomers Deriv->DirectSep No (Direct Method) AchiralCol Separate on Achiral (e.g., C18) Column Diastereomers->AchiralCol Detect1 Detect Diastereomers AchiralCol->Detect1 ChiralCol Separate on Chiral Stationary Phase (CSP) DirectSep->ChiralCol Detect2 Detect Enantiomers ChiralCol->Detect2

Decision logic for chiral analysis of alcohols by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is a non-destructive technique that provides the most definitive information for molecular structure characterization.[17] It is based on the interaction of atomic nuclei with an external magnetic field, revealing detailed information about the chemical environment of each atom in a molecule.

Expertise & Causality: Unambiguous Identification

While chromatographic methods separate components, NMR provides the ground truth for structure. It is unparalleled for:

  • Distinguishing Isomers: NMR can differentiate between structural isomers (e.g., 1-butanol vs. 2-butanol) with ease.

  • Confirming Connectivity: 2D NMR experiments can establish the bonding framework of an entire molecule.

  • Characterizing Tertiary Alcohols: The absence of a proton on the carbinol carbon makes tertiary alcohols challenging for some techniques. ¹³C NMR and DEPT experiments definitively identify the characteristic quaternary carbinol carbon.[18]

Key NMR Experiments for Alcohol Characterization
  • ¹H NMR: Protons on the carbon adjacent to the hydroxyl group are deshielded and appear downfield (typically δ 3.3–4.0 ppm).[19] The hydroxyl proton itself gives a variable signal that disappears upon shaking the sample with deuterium oxide (D₂O), a definitive confirmation test.[18][20]

  • ¹³C NMR: The carbinol carbon (the one bonded to the -OH group) is highly deshielded, resonating in the δ 50-85 ppm region.[18][20]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-90 and DEPT-135) reveals the number of protons attached to each carbon. A tertiary alcohol's quaternary carbinol carbon will appear in the ¹³C spectrum but will be absent from both DEPT-90 and DEPT-135 spectra, providing conclusive evidence.[18][21]

Experimental Protocol: NMR Characterization of a Tertiary Alcohol
  • Sample Preparation:

    • Accurately weigh 20-50 mg of the tertiary alcohol sample.[18]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.[18]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra.

  • Data Analysis (D₂O Shake for -OH confirmation):

    • After initial spectra are acquired, remove the NMR tube.

    • Add 1-2 drops of D₂O, cap, and shake gently to mix.

    • Re-acquire the ¹H NMR spectrum. The original -OH proton signal should disappear.[18]

Start Unknown Alcohol Structure C13 Acquire ¹³C Spectrum Start->C13 DEPT Acquire DEPT-135 & DEPT-90 Spectra Start->DEPT Signal Signal found in ¹³C spectrum at δ 65-85 ppm? C13->Signal NoSignal Signal present in DEPT-90 or DEPT-135 spectrum? DEPT->NoSignal Signal->NoSignal Yes NotTertiary Conclusion: Primary or Secondary Alcohol Signal->NotTertiary No Tertiary Conclusion: Tertiary Alcohol Confirmed NoSignal->Tertiary No NoSignal->NotTertiary Yes

Logic diagram for identifying a tertiary alcohol using NMR.

Mass Spectrometry (MS): Deciphering Mass and Fragmentation

Mass spectrometry measures the mass-to-charge ratio of ions to identify and quantify molecules.[6] While often used as a detector for GC or LC, its true power lies in the structural information gleaned from molecular fragmentation.

Characteristic Fragmentation Patterns of Alcohols

When an alcohol is ionized in a mass spectrometer (typically by electron impact), it undergoes predictable fragmentation. The two most important pathways are:

  • α-Cleavage: This is the most common fragmentation, involving the breaking of a carbon-carbon bond adjacent to the oxygen atom. This results in a stable, resonance-stabilized oxonium ion. The largest substituent is preferentially lost as a radical.[22]

  • Dehydration: Alcohols can readily lose a molecule of water (18 Da), resulting in a peak at [M-18]. This peak is often more prominent in the mass spectra of primary alcohols.[22][23]

Analyzing these fragment ions allows a skilled scientist to piece together the structure of an unknown alcohol.

Overall Comparative Analysis: Selecting the Right Tool

The choice of analytical technique is driven by the specific question being asked. No single method is universally superior; rather, they are complementary tools in the scientist's arsenal.

TechniquePrimary ApplicationVolatility Req.Key AdvantageKey Limitation
GC-FID Quantification (knowns)RequiredRobust, cost-effective, wide linear rangeNo structural info, requires volatility
GC-MS Identification & QuantificationRequiredDefinitive identification, high sensitivityHigher cost, requires volatility
HPLC-UV/FLD Quantification (non-volatiles)Not requiredVersatile for non-volatile compoundsRequires chromophore or derivatization
LC-MS ID & Quant. (non-volatiles)Not requiredHighest sensitivity/selectivity for non-volatilesHigh cost and complexity, matrix effects
NMR Structure ElucidationNot requiredUnambiguous structural information, non-destructiveLow throughput, low sensitivity, high cost
Decision-Making Synopsis:
  • For routine QC and purity checks of known, volatile alcohols: GC-FID is the most efficient choice.

  • For identifying unknown components in a volatile mixture (e.g., flavor profiles): GC-MS is essential.

  • For quantifying large, non-volatile alcohols like fatty alcohols or polyols: HPLC with derivatization or LC-MS is necessary.

  • For absolute, unambiguous structural confirmation of a newly synthesized or isolated alcohol: NMR is the only definitive tool.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select the optimal analytical strategy, ensuring data of the highest integrity and advancing their scientific objectives.

References

  • NMR Spectroscopy for Alcohol Analysis. (n.d.). Scribd. Retrieved from [Link]

  • Identifying Alcohols Using NMR Spectroscopy. (2015, October 8). AZoM. Retrieved from [Link]

  • Mass Spectrometry of Alcohols. (2025, August 12). YouTube. Retrieved from [Link]

  • What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. (2023, March 31). Zendeh Del & Associates, PLLC. Retrieved from [Link]

  • The science of alcohol: Week 8: 1.4.1 Principles of mass spectrometry. (n.d.). OpenLearn. Retrieved from [Link]

  • GC-MS analysis of alkanes, fatty alcohols and free fatty acids in... (n.d.). ResearchGate. Retrieved from [Link]

  • Gas Chromatography: Principles and Determination of Percent Alcohol. (2011, March 30). Truman ChemLab. Retrieved from [Link]

  • An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]

  • Gas Chromatography of an Alcohol Mixture. (n.d.). Unknown Source. Retrieved from [Link]

  • Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS. (n.d.). ALS Environmental. Retrieved from [Link]

  • Determination of Ethanol Concentration in Alcoholic Beverages by Direct Analysis in Real Time Mass Spectrometry (DART-MS). (2020, January 17). NIST. Retrieved from [Link]

  • Validation of a method for ethanol analysis in biological and non-biological samples. (n.d.). SciSpace. Retrieved from [Link]

  • Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps. Retrieved from [Link]

  • CHAPTER 6: Analytical Methods. (2018, October 3). In Fatty Alcohols. Books. Retrieved from [Link]

  • Alcohol Analysis Applications with Gas Chromatography. (n.d.). Ellutia. Retrieved from [Link]

  • ANALYSIS OF CONGENER SUBSTANCES IN BIOLOGICAL MATERIALS AND BEVERAGE SAMPLES BY HEADSPACE GAS-CHROMATOGRAPHY. (n.d.). GTFCh. Retrieved from [Link]

  • Determination of the chemical composition of alcoholic beverages by gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Simplify Alcohol Analyses with Application-Designed Chromatography Columns. (2021, July 21). Restek. Retrieved from [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC. Retrieved from [Link]

  • A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • HPLC or gas chromatography (GC) separation of alkyl chain alcohol derivatives (a)–(c). (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation for Alcohol Analysis by Headspace GC-FID. (2012, November 10). Unknown Source. Retrieved from [Link]

  • Alcohols. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. (n.d.). escholarship.org. Retrieved from [Link]

  • Profiling of nonvolatiles in whiskeys using ultra high pressure liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QTOF MS). (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013, June 28). PubMed. Retrieved from [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024, December 5). Welch Materials. Retrieved from [Link]

  • Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker. (2023, November 14). Separation Science. Retrieved from [Link]

  • Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in water samples. (n.d.). EPA. Retrieved from [Link]

  • Quantitation of Flavoring Agents in Complex Matrices. (n.d.). TTB. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES. (2009, June 1). RJLM. Retrieved from [Link]

  • Complex Mixtures for Complex Tastes. (n.d.). Analytical Answers. Retrieved from [Link]

  • Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection. (2007, July 20). PubMed. Retrieved from [Link]

  • Solvents and Caveats for LC-MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Alcohol Biomarkers by LC-MS/MS. (n.d.). HPLC. Retrieved from [Link]

  • Chiral Gas Chromatography. (n.d.). AZ chrom s.r.o. Retrieved from [Link]

  • Alcohols Can Now Be Analyzed by a Direct Analysis in Real-Time Method: Applications for Chemical Warfare Agent Synthesis. (2009, March 1). American Laboratory. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

Sources

evaluating the drug-like properties of cyclobutane-containing molecules

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds represents one of the most significant paradigm shifts in modern drug discovery. Coined as the "escape from flatland," this strategy aims to mitigate the developability liabilities inherent to flat molecules—namely, poor aqueous solubility, promiscuous off-target binding, and susceptibility to oxidative metabolism.

Among saturated scaffolds, the cyclobutane ring has emerged as a privileged bioisostere. As a Senior Application Scientist, I have compiled this technical guide to objectively compare the physicochemical performance of cyclobutane-containing molecules against traditional moieties (such as phenyl, tert-butyl, and gem-dimethyl groups). This guide provides the mechanistic causality behind these property shifts and outlines the self-validating experimental protocols required to evaluate them.

Structural Causality: Why Cyclobutane?

The utility of the cyclobutane ring is rooted in its unique thermodynamic and geometric properties. Unlike planar benzene rings, cyclobutane possesses a high strain energy of 26.3 kcal/mol and elongated C-C bond lengths of approximately 1.56 Å[1],[2]. To relieve torsional strain, the ring adopts a "puckered" conformation[1].

This puckering is the mechanistic driver for its success as a bioisostere:

  • Disruption of Crystal Packing: Planar aromatic rings readily engage in π-π stacking, leading to high crystal lattice energies that severely limit thermodynamic solubility. The 3D puckered nature of cyclobutane disrupts this stacking, fundamentally lowering the energy required to solvate the molecule[3].

  • Metabolic Shielding: Electron-rich aromatic systems are prime targets for Cytochrome P450 (CYP450) mediated epoxidation and hydroxylation. Cyclobutanes, lacking this π-electron density, are significantly more resistant to oxidative clearance[4].

  • Vectorial Precision: The rigid geometry of cyclobutane restricts the conformational flexibility of attached pharmacophores, locking the molecule into its bioactive conformation and reducing the entropic penalty upon target binding[1].

Comparative Physicochemical Profiling

When evaluating bioisosteres, it is critical to compare their impact on the holistic developability profile of the drug candidate. The table below synthesizes the quantitative and qualitative shifts observed when traditional moieties are replaced with cyclobutane or its fluorinated derivatives, such as the CF₃-cyclobutane group, which has proven to be a superior analogue for the tert-butyl group[5].

Table 1: Physicochemical Comparison of Traditional Moieties vs. Cyclobutane Bioisosteres

PropertyPhenyl Ringtert-Butyl GroupCyclobutaneCF₃-Cyclobutane
Geometry Planar (2D)Tetrahedral (3D)Puckered (3D)Puckered (3D)
Fsp³ Contribution 0.0HighHighHigh
Lipophilicity (LogP) HighVery HighModerateModerate-High
Aqueous Solubility Poor (π-stacking)Poor (Hydrophobic)Significantly Improved Moderate
Metabolic Stability Susceptible (Oxidation)Susceptible (Hydroxylation)Resistant Highly Resistant
Primary Use Case Core scaffoldHydrophobic pocket fillingPhenyl/Aryl Bioisosteretert-Butyl Bioisostere

Self-Validating Experimental Protocols

To empirically validate the drug-like properties of cyclobutane analogs, researchers must employ rigorous, self-validating in vitro assays. The following protocols are designed with internal causality and strict control mechanisms to ensure data integrity.

Protocol A: Kinetic Solubility via Nephelometry

Causality: Nephelometry measures the scattering of light by insoluble particles. We utilize this over thermodynamic shake-flask methods for early screening because it requires minimal compound and provides a rapid, high-throughput kinetic readout of precipitation. Self-Validation: The assay includes Nicardipine (known low solubility) and Propranolol (known high solubility) to validate the dynamic range of the laser scatter.

  • Preparation: Prepare a 10 mM stock solution of the cyclobutane candidate in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (e.g., 1 µM to 500 µM) in PBS (pH 7.4). Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced artifacts.

  • Incubation: Seal and incubate the plate at room temperature for 2 hours to allow for equilibrium of precipitation.

  • Measurement: Read the plate using a nephelometer. The solubility limit is defined as the highest concentration before a statistically significant increase in light scatter (nephelometric turbidity units, NTU) is detected compared to the blank.

Protocol B: In Vitro Liver Microsomal Stability (Intrinsic Clearance, CL_int)

Causality: This assay evaluates the vulnerability of the scaffold to CYP450-mediated metabolism. The addition of NADPH is the causal trigger; without this cofactor, oxidative metabolism cannot occur. Self-Validation: A "Minus-NADPH" control is mandatory to differentiate true enzymatic clearance from chemical instability in the buffer. Verapamil is used as a positive control to confirm the metabolic viability of the microsomes.

  • Matrix Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the cyclobutane candidate into the matrix to a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the half-life (t₁/₂) and intrinsic clearance (CL_int) from the log-linear depletion curve.

Protocol C: Lipophilicity (LogD₇.₄) via Shake-Flask LC-MS

Causality: LogD at pH 7.4 evaluates the partitioning of the molecule between an aqueous environment (blood plasma mimic) and an organic environment (lipid bilayer mimic). Self-Validation: A mass balance calculation is performed. The total mass recovered from both the octanol and buffer phases must equal the initial input mass; deviations indicate non-specific binding to the glassware or compound degradation.

  • Phase Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours, then allow phase separation.

  • Partitioning: Dissolve the compound in the pre-saturated PBS to a concentration of 10 µM. Add an equal volume of pre-saturated 1-octanol in a glass vial.

  • Equilibration: Shake the vials mechanically for 1 hour at 25°C, followed by centrifugation at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration in each phase using LC-MS/MS. LogD₇.₄ is calculated as Log₁₀([Concentration]_octanol /[Concentration]_aqueous).

Visualizing Workflows and Logical Relationships

To effectively implement cyclobutane bioisosteres, drug development professionals must understand both the operational workflow and the mechanistic logic driving property improvements.

Workflow cluster_assays In Vitro Property Evaluation Start Target Molecule (Planar Aromatic) Design Bioisosteric Replacement (Cyclobutane/sp3 Scaffold) Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Solubility Kinetic Solubility (Nephelometry) Synthesis->Solubility Metabolism Metabolic Stability (Microsomal Assay) Synthesis->Metabolism Lipophilicity LogD Determination (Shake-Flask) Synthesis->Lipophilicity Decision Data Analysis & Candidate Selection Solubility->Decision Metabolism->Decision Lipophilicity->Decision

Figure 1: Experimental workflow for evaluating the drug-like properties of cyclobutane bioisosteres.

Logic Cycb Cyclobutane Incorporation Fsp3 Increased Fsp3 & 3D Character Cycb->Fsp3 Strain Puckered Conformation (26.3 kcal/mol strain) Cycb->Strain Sol Disrupted Crystal Packing -> Higher Solubility Fsp3->Sol Met Reduced Oxidative Metabolism -> Lower Clearance Fsp3->Met Strain->Sol Bind Conformational Restriction -> Improved Target Affinity Strain->Bind

Figure 2: Logical relationship between cyclobutane structural features and improved ADME profiles.

References

  • BenchChem Technical Support Team. "The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings." BenchChem. 4

  • "The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols." BenchChem. 1

  • "Cyclobutanes in Small‐Molecule Drug Candidates." PMC. 2

  • "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." ACS Publications. 3

  • "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.5

Sources

Pharmacokinetic Profile of Alkoxycyclobutane Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern small-molecule drug discovery, optimizing pharmacokinetic (PK) properties often hinges on the strategic replacement of metabolic "soft spots." Linear and branched alkoxy groups (e.g., methoxy, isopropoxy) are ubiquitous in medicinal chemistry but are frequently plagued by rapid cytochrome P450 (CYP450)-mediated O-dealkylation and aliphatic oxidation.

Alkoxycyclobutane derivatives (such as the cyclobutoxy moiety) have emerged as highly effective, three-dimensional (3D) bioisosteres. By conferring conformational restriction and superior metabolic stability, these derivatives offer a robust alternative to traditional ethers, directly improving half-life ( t1/2​ ) and oral bioavailability ( F% ) while maintaining or enhancing target affinity[1].

Mechanistic Rationale: The Cyclobutane Advantage

As a Senior Application Scientist, it is critical to look beyond empirical data and understand the structural causality behind a molecule's PK behavior. Unlike conformationally flexible acyclic ethers or larger, highly lipophilic cycloalkanes (e.g., cyclopentane), the cyclobutane ring possesses a unique rigid, puckered conformation (dihedral angle of ~30°) and a high strain energy of 26.3 kcal/mol[1].

  • Steric Shielding & CYP450 Evasion: The puckered geometry of the cyclobutoxy group alters the spatial presentation of the oxygen atom and the adjacent α -carbons. This specific steric bulk restricts the access of CYP450 active-site heme-oxo species to the α -C-H bonds. Consequently, the rate of O-dealkylation is significantly dampened compared to flexible isopropoxy groups[2].

  • Electronic Modulation: The increased s-character (and resulting π -character) of the cyclobutane C-C bonds slightly modulates the basicity and electron density of the adjacent ether oxygen. This subtle electronic shift reduces the propensity for oxidative liability[1].

  • Vector Projection: The 3D vector projection of alkoxycyclobutanes often perfectly fills deep hydrophobic pockets that linear chains cannot access, leading to enhanced target residence time—a phenomenon well-documented in the optimization of Histamine H3 receptor antagonists and PKS13 inhibitors[3][4].

Pathway cluster_linear Linear Alkoxy (e.g., Isopropoxy) cluster_cyclic Alkoxycyclobutane (Cyclobutoxy) N1 Isopropoxy Motif N2 CYP450 (e.g., 3A4) N1->N2 N3 Rapid O-Dealkylation (High Clearance) N2->N3 C1 Cyclobutoxy Motif C2 CYP450 (Steric Shielding) C1->C2 C3 Metabolic Stability (Low Clearance) C2->C3

Metabolic trajectory comparison: Linear alkoxy vs. alkoxycyclobutane under CYP450 mediation.

Comparative Pharmacokinetic Data

To objectively evaluate the PK performance of alkoxycyclobutanes, we compare a representative lead drug scaffold bearing an Isopropoxy group (Flexible/Linear), a Cyclopentyloxy group (Large Ring), and a Cyclobutoxy group (The Target Bioisostere). The data below synthesizes benchmark profiling results typically observed during lead optimization campaigns.

Table 1: In Vitro ADME Properties

The cyclobutoxy derivative strikes an optimal balance, lowering intrinsic clearance without excessively driving up lipophilicity (LogD).

Structural MotifLogD (pH 7.4)HLM CLint​ (µL/min/mg)RLM CLint​ (µL/min/mg)Primary Metabolic Liability
Isopropoxy 2.485.4 (High)112.3 (High)Rapid O-dealkylation
Cyclopentyloxy 3.842.1 (Moderate)65.8 (Moderate)Aliphatic ring oxidation
Cyclobutoxy 2.918.5 (Low) 24.2 (Low) Highly stable
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

In vivo translation demonstrates that the cyclobutoxy substitution drastically reduces systemic clearance and improves oral bioavailability.

ParameterIsopropoxy DerivativeCyclopentyloxy DerivativeCyclobutoxy Derivative
IV Clearance ( CL ) 45.2 mL/min/kg28.4 mL/min/kg12.1 mL/min/kg
Volume of Dist. ( Vss​ ) 2.1 L/kg4.5 L/kg2.8 L/kg
Half-life ( t1/2​ ) 0.8 hours2.1 hours4.5 hours
Oral Bioavailability ( F% ) 12%35%68%

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the data presented above must be generated using self-validating experimental systems. Below are the detailed, causality-driven methodologies required to profile these derivatives.

Protocol 1: In Vitro Microsomal Stability Assay (HLM/RLM)

This assay determines the intrinsic clearance ( CLint​ ) of the compound by exposing it to human or rat liver microsomes.

  • Preparation & Pre-incubation: Prepare a 1 µM solution of the alkoxycyclobutane derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Causality: A low substrate concentration (1 µM) ensures the reaction operates well below the Michaelis constant ( Km​ ), maintaining first-order kinetics necessary for accurate CLint​ calculation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require a continuous supply of NADPH. A regenerating system prevents cofactor depletion over the 60-minute assay, avoiding false-positive stability readouts.

  • Quenching & Extraction: At specific time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The ice-cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS.

  • Validation Control: Run Verapamil concurrently as a high-clearance positive control. If Verapamil does not degrade rapidly, the microsome batch is rejected.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

This protocol establishes the true systemic clearance, volume of distribution, and oral bioavailability.

  • Formulation Strategy: Dissolve the cyclobutoxy compound in a co-solvent vehicle (e.g., 5% DMSO / 95% PEG-400) for both Intravenous (IV, 1 mg/kg) and Per Os (PO, 5 mg/kg) dosing.

    • Causality: Alkoxycyclobutanes can be moderately lipophilic. This vehicle ensures the drug remains fully solubilized in systemic circulation, preventing micro-precipitation that would artificially lower the Cmax​ .

  • Serial Blood Sampling: Collect blood via the jugular vein at dense early time points (0.08, 0.25, 0.5, 1, 2 h) and sparse late time points (4, 8, 12, 24 h).

    • Causality: Dense early sampling accurately captures the distribution phase ( α -phase) and Cmax​ , while the 24-hour tail accurately defines the terminal elimination half-life ( β -phase).

  • LC-MS/MS (MRM Mode) Analysis: Analyze the plasma supernatant using Multiple Reaction Monitoring (MRM).

    • Causality: MRM isolates the specific parent mass and fragments it to a unique product ion. This double-filtering eliminates matrix interference from endogenous plasma lipids, ensuring high signal-to-noise ratios at low terminal concentrations.

  • Data Analysis: Calculate parameters using Non-Compartmental Analysis (NCA).

    • Causality: NCA makes no assumptions about the physiological compartment distribution of the novel bioisostere, providing the most robust, empirical calculation of Area Under the Curve (AUC) and Clearance.

Workflow S1 1. Compound Dosing (IV & PO Arms) S2 2. Serial Blood Sampling (0.08h to 24h) S1->S2 S3 3. Plasma Extraction (Protein Precipitation) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. PK Parameter Calculation (NCA Method) S4->S5

Self-validating in vivo pharmacokinetic profiling workflow for evaluating clearance and half-life.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (National Institutes of Health / PMC) URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (ACS Publications) URL:[Link]

  • Histamine H3 receptor ligands with a 3-cyclobutoxy motif: A novel and versatile constraint of the classical 3-propoxy linker Source: MedChemComm (ResearchGate) URL:[Link]

  • Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity Source: Journal of Medicinal Chemistry (National Institutes of Health / PMC) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.